2,4-Dioxo-4-pyridin-3-ylbutanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dioxo-4-pyridin-3-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7(4-8(12)9(13)14)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISWNSJFMUGNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333673 | |
| Record name | 2,4-dioxo-4-pyridin-3-ylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394655-14-2 | |
| Record name | 2,4-dioxo-4-pyridin-3-ylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of 4-Oxo-4-(3-pyridyl)butanoic Acid in Tobacco-Induced Carcinogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent procarcinogen implicated in a range of human cancers, most notably lung cancer. Its carcinogenicity is intrinsically linked to its metabolic activation into reactive intermediates capable of forming DNA adducts. A critical, yet often underrepresented, player in this bioactivation cascade is 4-oxo-4-(3-pyridyl)butanoic acid, commonly referred to as "keto acid." This technical guide provides an in-depth exploration of the formation of keto acid from NNK, its mechanistic role in carcinogenesis, and the analytical methodologies essential for its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to understanding and mitigating the carcinogenic effects of tobacco use.
Introduction: The Carcinogenic Legacy of Tobacco-Specific Nitrosamines
Tobacco smoke is a complex aerosol containing over 7,000 chemical compounds, of which at least 83 are classified as carcinogens by the International Agency for Research on Cancer (IARC).[1] Among the most potent of these are the tobacco-specific nitrosamines (TSNAs), a group of compounds formed from the nitrosation of nicotine and other tobacco alkaloids during the curing, fermentation, and combustion of tobacco.[2][3] The most carcinogenic of these, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is considered a major causative agent for cancers of the lung, esophagus, pancreas, and oral cavity in tobacco users.[3][4]
The carcinogenicity of NNK is not direct; it requires metabolic activation to exert its genotoxic effects.[5][6] This bioactivation process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms NNK into highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules, most critically, DNA.[4][7] The formation of these DNA adducts, if not repaired, can lead to mutations in critical genes, ultimately initiating the process of carcinogenesis.[8][9] A key metabolic pathway in the activation of NNK is α-hydroxylation, which leads to the formation of several metabolites, including 4-oxo-4-(3-pyridyl)butanoic acid (keto acid).[10][11] This guide will illuminate the central role of this keto acid in the broader narrative of tobacco-induced cancer.
Biotransformation of NNK: The Genesis of 4-Oxo-4-(3-pyridyl)butanoic Acid
The metabolic fate of NNK is complex, involving multiple competing pathways of activation and detoxification. The formation of 4-oxo-4-(3-pyridyl)butanoic acid is a direct consequence of the α-hydroxylation of NNK, a critical activation step.
The α-Hydroxylation Pathway
The α-hydroxylation of NNK can occur at either the methylene carbon or the methyl carbon adjacent to the N-nitroso group, catalyzed by various CYP enzymes, including CYP1A2, CYP2A6, CYP2A13, CYP2B6, CYP2E1, and CYP3A4.[5][12]
-
Methylene Hydroxylation: This pathway generates an unstable intermediate that spontaneously decomposes to yield methanediazohydroxide and 4-oxo-4-(3-pyridyl)butanal. The methanediazohydroxide can then form a highly reactive methyldiazonium ion, which is a potent methylating agent of DNA.[8] The 4-oxo-4-(3-pyridyl)butanal is further oxidized to 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) .[13][14]
-
Methyl Hydroxylation: This pathway produces an intermediate that decomposes to formaldehyde and a pyridyloxobutylating agent, which can also form DNA adducts.[8]
The formation of keto acid is, therefore, an indicator of the methylene hydroxylation pathway of NNK activation. Studies have shown that metabolic activation via α-hydroxylation is a quantitatively significant pathway in smokers, with keto acid and its reduced form, 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), being the principal end products found in urine.[10]
Enzymology of Keto Acid Formation
The enzymatic machinery responsible for the conversion of NNK to keto acid is primarily located in the liver, but also in extrahepatic tissues such as the lung.[11] Cytochrome P450 enzymes play a pivotal role in the initial α-hydroxylation step.[6]
| Enzyme Family | Specific Isoforms | Role in NNK Metabolism |
| Cytochrome P450 | CYP1A2, CYP2A6, CYP2A13, CYP2B6, CYP2E1, CYP3A4 | Catalyze the initial α-hydroxylation of NNK, leading to the formation of intermediates that yield keto acid.[5][12] |
The subsequent oxidation of the intermediate aldehyde to keto acid is likely carried out by aldehyde dehydrogenases. The relative activity of these enzymatic pathways can vary significantly between individuals due to genetic polymorphisms, influencing their susceptibility to the carcinogenic effects of NNK.
Mechanistic Role in Carcinogenesis: From Keto Acid to DNA Adducts
While 4-oxo-4-(3-pyridyl)butanoic acid itself is an end product of a metabolic branch, its formation is inextricably linked to the generation of DNA-damaging agents. The same α-methylene hydroxylation pathway that produces the precursor to keto acid also generates the methyldiazonium ion, a potent DNA methylating agent.[8]
The formation of methyl DNA adducts, such as 7-methylguanine (7-mG) and O6-methyldeoxyguanosine (O6-mdG), is a critical event in NNK-induced carcinogenesis.[9] O6-mdG, in particular, is a highly miscoding lesion that can lead to G:C to A:T transition mutations during DNA replication, a common mutation observed in the K-ras oncogene in lung adenocarcinomas of smokers.
Therefore, the presence of keto acid serves as a molecular footprint of the metabolic pathway that concurrently generates these genotoxic methylating species. The quantification of keto acid in biological fluids can thus be used as a biomarker of NNK metabolic activation and, by extension, an indicator of potential cancer risk.[10]
Figure 1: Simplified metabolic activation pathway of NNK leading to the formation of 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and DNA adducts.
Experimental Protocols: Analysis and Characterization
The study of 4-oxo-4-(3-pyridyl)butanoic acid and its role in carcinogenesis necessitates robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of TSNAs and their metabolites in various matrices.
Quantification of 4-Oxo-4-(3-pyridyl)butanoic Acid in Biological Samples (Urine)
This protocol outlines a general procedure for the analysis of keto acid in urine using LC-MS/MS.
4.1.1. Materials and Reagents
-
4-Oxo-4-(3-pyridyl)butanoic acid analytical standard
-
Isotopically labeled internal standard (e.g., [D4]-4-oxo-4-(3-pyridyl)butanoic acid)
-
Methanol, acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Ultrapure water
4.1.2. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge a 1-2 mL aliquot of urine to pellet any particulate matter.
-
To the supernatant, add the isotopically labeled internal standard solution.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering compounds.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
4.1.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of ammonium acetate or formic acid in water (A) and methanol or acetonitrile (B) is common.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard must be optimized.
-
4.1.4. Data Analysis and Quantification
-
A calibration curve is generated by analyzing a series of standard solutions of known concentrations.
-
The concentration of keto acid in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Figure 2: General workflow for the quantification of 4-oxo-4-(3-pyridyl)butanoic acid in urine by LC-MS/MS.
In Vitro Metabolism Studies
To investigate the enzymatic kinetics of keto acid formation, in vitro assays using human liver microsomes or recombinant CYP enzymes can be performed.
4.2.1. Incubation
-
Prepare an incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes or recombinant CYP enzymes
-
NNK (substrate)
-
NADPH generating system (cofactor)
-
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding NNK.
-
Incubate for a specific time period at 37°C with gentle shaking.
-
Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).
4.2.2. Analysis
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Analyze the supernatant for the presence of keto acid and other metabolites using LC-MS/MS as described in section 4.1.
These in vitro studies are invaluable for identifying the specific CYP isoforms involved in keto acid formation and for screening potential inhibitors of NNK metabolism.
Implications for Cancer Prevention and Drug Development
Understanding the role of 4-oxo-4-(3-pyridyl)butanoic acid in tobacco carcinogenesis opens avenues for cancer prevention and therapeutic intervention.
-
Biomarker of Risk: The urinary concentration of keto acid, in conjunction with other NNK metabolites, can serve as a valuable biomarker for assessing an individual's metabolic activation of this potent carcinogen.[10] This information could be used to identify high-risk individuals who may benefit from more intensive cancer screening or chemopreventive strategies.
-
Target for Chemoprevention: The enzymes responsible for the α-hydroxylation of NNK, such as CYP2A6 and CYP1A2, represent logical targets for chemopreventive agents.[5] Compounds that can inhibit these enzymes could reduce the metabolic activation of NNK, thereby decreasing the formation of genotoxic intermediates and, consequently, keto acid. Isothiocyanates, found in cruciferous vegetables, have shown promise in this regard.
-
Drug Development: For drug development professionals, understanding the metabolic pathways of tobacco carcinogens is crucial for designing safer nicotine replacement therapies and for developing drugs that can modulate the activity of key metabolizing enzymes.
Conclusion
4-Oxo-4-(3-pyridyl)butanoic acid, a key metabolite of the tobacco-specific carcinogen NNK, plays a more significant role in tobacco carcinogenesis than its status as a metabolic end product might suggest. Its formation is a direct indicator of the metabolic activation of NNK through the α-methylene hydroxylation pathway, a process that concurrently generates highly reactive DNA methylating agents. The quantification of this keto acid in biological fluids provides a valuable tool for assessing cancer risk and for evaluating the efficacy of chemopreventive interventions. Further research into the intricate details of NNK metabolism and the factors that influence the formation of keto acid will undoubtedly contribute to the development of more effective strategies for the prevention and treatment of tobacco-related cancers.
References
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Hecht, S. S., et al. (2008). Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. Cancer Epidemiology, Biomarkers & Prevention, 17(7), 1817-1825. [Link]
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Balbo, S., et al. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxics, 10(5), 239. [Link]
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Richter, E., et al. (1995). Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver. Carcinogenesis, 16(8), 1877-1884. [Link]
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Lao, Y., et al. (2016). Context Matters: Contribution of Specific DNA Adducts to the Genotoxic Properties of the Tobacco-Specific Nitrosamine NNK. Chemical Research in Toxicology, 29(11), 1732-1744. [Link]
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Smith, T. J., et al. (1995). Metabolism of 4-(methylnitrosamino)-l-(3-pyridyl)-l-butanone (NNK) by human cytochrome P450 1A2 and its inhibition by phenethyl isothiocyanate. Carcinogenesis, 16(11), 2709-2714. [Link]
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Schulze, J., et al. (1996). Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by hamster, mouse and rat intestine: relevance of species differences. Carcinogenesis, 17(3), 543-548. [Link]
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Hecht, S. S. (2016). Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK. Chemical research in toxicology, 29(11), 1732–1744. [Link]
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Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 127-142. [Link]
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Carmella, S. G., et al. (2002). Quantitation of Metabolites of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone after Cessation of Smokeless Tobacco Use. Cancer Research, 62(1), 123-127. [Link]
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Wang, M., et al. (2019). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxics, 7(1), 14. [Link]
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Shah, D., & Meruva, N. (n.d.). UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology. Waters Corporation. [Link]
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Pang, Y., et al. (2021). Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. Journal of Chromatography A, 1647, 462151. [Link]
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Health Canada. (2023). Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B. [Link]
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Wu, W., et al. (2008). Quantitative Method for the Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco and Mainstream Cigarette Smoke by Use of Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 80(4), 1341-1345. [Link]
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Sopori, M. L. (2006). Understanding tobacco smoke carcinogen NNK and lung tumorigenesis (Review). International Journal of Oncology, 29(4), 747-753. [Link]
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Health Canada. (1999). Determination of Nitrosamines in Whole Tobacco. [Link]
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Zimmerman, C. L., et al. (2010). Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung. Drug Metabolism and Disposition, 38(6), 934-941. [Link]
-
Balbo, S., et al. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxics, 10(5), 239. [Link]
-
Wang, H., et al. (2015). Tobacco carcinogen NNK-induced lung cancer animal models and associated carcinogenic mechanisms. Acta Biochimica et Biophysica Sinica, 47(8), 575-585. [Link]
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Ghosh, A., & Roy, S. (2023). Teratogenic Impacts of Tobacco Specific Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) in Swiss Albino Mice Exposed during Gestational Period. Advances in Zoology and Botany, 11(4), 309-315. [Link]
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von Weymarn, L. B., et al. (2021). CYP2A6 Activity and Deuterated 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Metabolism in Cigarette Smokers. Chemical Research in Toxicology, 34(10), 2167-2174. [Link]
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Smith, T. J., et al. (2003). Biotransformation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in freshly isolated human lung cells. Carcinogenesis, 24(5), 941-948. [Link]
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Tyroller, S., et al. (2002). Pathways of NNK metabolism. Toxicology Letters, 133(2-3), 139-147. [Link]
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Chang, K. C., et al. (2022). The Molecular Mechanisms of Tobacco-Related Oral Carcinogenesis. International Journal of Molecular Sciences, 23(24), 15928. [Link]
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He, Y., & He, Y. (2022). Carcinogenic Components of Tobacco and Tobacco Smoke: A 2022 Update. Toxics, 10(11), 693. [Link]
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Talhout, R., et al. (2011). Hazardous Compounds in Tobacco Smoke. International Journal of Environmental Research and Public Health, 8(2), 613-628. [Link]
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Tan, Q., et al. (2025). Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. Cancers, 17(2), 196. [Link]
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Khrypak, S. M., et al. (2023). SEARCH FOR BİOLOGİCALLY ACTİVE SUBSTANCES USİNG THE EXAMPLE OF 2.4-DIOXO- AND 4-IMINO-2-OXO- 3-PHENYL-5-R-6-R`-THIENO[2.3-D]. Azerbaijan Pharmaceutical & Pharmacotherapy Journal, 23(1), 29-46. [Link]
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Hecht, S. S. (2003). TOBACCO CARCINOGENS, THEIR BIOMARKERS AND TOBACCO-INDUCED CANCER. Nature reviews. Cancer, 3(10), 733–744. [Link]
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Chemical Profile & Synthetic Utility of 2,4-Dioxo-4-(pyridin-3-yl)butanoic Acid
A Technical Guide for Medicinal Chemists[1]
Executive Summary
2,4-Dioxo-4-(pyridin-3-yl)butanoic acid (CAS 4192-31-8) is a critical pharmacophore scaffold in antiviral drug discovery, specifically known as a Diketo Acid (DKA) .[1] It gained prominence as a precursor and mechanistic probe in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). Beyond its biological utility, it serves as a versatile synthetic intermediate for constructing fused heterocyclic systems via its highly reactive 1,3-dicarbonyl and
This guide details the nomenclature, physicochemical behavior (specifically tautomerism), synthetic protocols, and the mechanistic basis of its application in drug design.
Part 1: Nomenclature & Chemical Identity[1][2]
To ensure precise procurement and database searching, researchers must recognize the various synonyms derived from IUPAC rules and trivial naming conventions associated with the nicotinoyl fragment.
| Identifier Type | Value / Synonym | Technical Note |
| CAS Registry Number | 4192-31-8 | Primary unique identifier.[1] |
| IUPAC Name | 2,4-Dioxo-4-(pyridin-3-yl)butanoic acid | Preferred systematic name.[1] |
| Common Synonym 1 | Nicotinoylpyruvic acid | Describes the molecule as a condensation of nicotinate and pyruvate. |
| Common Synonym 2 | 4-(3-Pyridinyl)-2,4-dioxobutyric acid | Frequent variation in patent literature.[1] |
| Structural Class | Defining pharmacophore for metal chelation.[1] | |
| Molecular Formula | C | MW: 193.16 g/mol |
Tautomeric Equilibrium
A critical feature of CAS 4192-31-8 is its keto-enol tautomerism .[1][2] In solution (particularly in non-polar solvents like CDCl
Impact on Analysis:
Part 2: Synthetic Protocol (Self-Validating)
The most robust synthesis involves a Claisen condensation of 3-acetylpyridine with diethyl oxalate, followed by acid hydrolysis. This method avoids the instability often seen when trying to condense pyruvates directly.
Workflow Diagram (Synthesis)
Figure 1: Synthetic pathway from 3-acetylpyridine to the target diketo acid.[1]
Step-by-Step Methodology
Reagents:
-
3-Acetylpyridine (1.0 eq)[1]
-
Diethyl oxalate (1.2 eq)
-
Sodium ethoxide (NaOEt) (1.5 eq, freshly prepared or 21% wt in EtOH)
-
Solvent: Anhydrous Ethanol (EtOH) or Toluene
-
Workup: 1M H
SO or HCl[1]
Protocol:
-
Enolate Formation: Under an inert atmosphere (N
), charge a reaction vessel with anhydrous EtOH and add NaOEt. Cool to 0°C. Add 3-acetylpyridine dropwise. The base deprotonates the acetyl methyl group ( -carbon). -
Condensation: Add diethyl oxalate dropwise to the enolate mixture.
-
Checkpoint: The solution should darken (yellow/orange) indicating the formation of the conjugated diketo system.
-
-
Reflux: Warm to room temperature, then reflux for 3–5 hours. Monitor by TLC (the starting material spot should disappear).
-
Isolation of Ester: Evaporate the solvent. Resuspend the residue in water.[3] The product is currently the sodium salt of the ester.
-
Hydrolysis: Acidify the aqueous layer to pH ~2–3. The ethyl ester will precipitate or can be extracted with EtOAc. To obtain the free acid (CAS 4192-31-8), reflux the ester in a mixture of AcOH/conc. HCl (1:1) for 2 hours.
-
Final Purification: Cool the hydrolysate. The target acid often precipitates as a solid. Recrystallize from EtOH/Water.
Causality: The use of diethyl oxalate provides the 1,2-dicarbonyl fragment necessary to form the
Part 3: Medicinal Chemistry & Mechanism of Action
The primary interest in CAS 4192-31-8 stems from its role as a Diketo Acid (DKA) inhibitor of HIV-1 Integrase.[1]
The DKA Pharmacophore
HIV-1 Integrase requires two divalent metal ions (Mg
-
Mechanism: The 2,4-dioxo-4-butanoic acid motif acts as a chelating triad.[1] The enolic oxygen, the ketonic oxygen, and the carboxylic acid oxygen form a coordinate complex with the metal ions.
-
Sequestration: By binding these metals, the molecule acts as a competitive inhibitor, preventing the enzyme from processing the viral DNA ends.
Mechanistic Diagram (Mode of Action)
Figure 2: Mechanism of HIV-1 Integrase inhibition via metal chelation by the DKA scaffold.[1]
Part 4: Physicochemical Properties & Handling[1]
| Property | Description |
| Physical State | Solid (typically pale yellow to orange powder).[1] |
| Solubility | Low in cold water; Soluble in DMSO, MeOH, and aqueous base (due to carboxylic acid). |
| pKa | Contains two acidic centers: The carboxylic acid (pKa ~4) and the enolic -OH (pKa ~7-9).[1] |
| Stability | Hygroscopic.[1] Store at -20°C. Avoid prolonged exposure to strong base without cooling, as retro-Claisen cleavage can occur.[1] |
References
-
Wai, J. S., et al. (2000).[4] "4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells." Journal of Medicinal Chemistry, 43(26), 4923-4926.[1][4]
-
Rafinejad, A., et al. (2015). "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors." Journal of Sciences, Islamic Republic of Iran, 26(4), 321-326.
-
Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor."[1] Journal of Medicinal Chemistry, 51(18), 5843–5855. (Contextual grounding for DKA evolution).
-
Marchand, C., et al. (2002). "Structural determinants for HIV-1 integrase inhibition by beta-diketo acids." Journal of Biological Chemistry, 277, 12596-12603.[1]
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The Silent Threat of Thirdhand Smoke and the Need for Specific Biomarkers
An In-Depth Technical Guide to a Unique Biomarker of Thirdhand Smoke: 4-(Methylnitrosamino)-4-(3-pyridyl)butanal (NNA) and its Metabolites
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation, detection, and toxicological significance of 4-(methylnitrosamino)-4-(3-pyridyl)butanal (NNA), a tobacco-specific nitrosamine (TSNA) uniquely associated with thirdhand smoke (THS), and its primary metabolites. While the initial topic of interest was "2,4-Dioxo-4-pyridin-3-ylbutanoic acid," extensive research has revealed a more scientifically robust and clinically relevant biomarker central to the assessment of thirdhand smoke exposure. This guide, therefore, focuses on NNA and its metabolites, which are at the forefront of current thirdhand smoke research.
Thirdhand smoke (THS) is the residue of tobacco smoke that persists on surfaces and in dust after a cigarette has been extinguished.[1][2] This residue can age over time, undergoing chemical transformations to produce new, and in some cases more toxic, compounds.[1][3] Exposure to THS can occur through inhalation, ingestion, and dermal absorption, posing a significant health risk, particularly to children.[4]
The assessment of THS exposure is challenging as many biomarkers, such as cotinine, are also indicative of firsthand and secondhand smoke exposure. This necessitates the identification and validation of biomarkers that are unique to the aged residue of tobacco smoke. The formation of specific tobacco-specific nitrosamines (TSNAs) through the reaction of nicotine with indoor air pollutants presents a promising avenue for developing such biomarkers.[5][6]
Formation of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal (NNA): A Unique THS Constituent
One of the most significant chemical transformations in the formation of THS is the reaction of surface-bound nicotine with nitrous acid (HONO), a common indoor air pollutant.[5][6] This reaction leads to the formation of several TSNAs, including 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN), both of which are potent carcinogens.[4][5]
Crucially, this reaction also produces significant quantities of 4-(methylnitrosamino)-4-(3-pyridyl)butanal (NNA), a TSNA that is largely absent in freshly emitted tobacco smoke.[5][6] Its presence in an environment is therefore a strong indicator of the presence of thirdhand smoke.
The formation of these TSNAs can occur on a variety of indoor surfaces, including walls, furniture, carpets, and even clothing.[5] The rate of formation is influenced by factors such as the concentration of nicotine on surfaces, the level of nitrous acid in the air, and the nature of the surface material.[5]
Caption: Formation of NNA and other TSNAs in the thirdhand smoke environment.
Metabolism of NNA: The Basis for Urinary Biomarkers
Once exposure to NNA occurs, it is metabolized in the body. The identification of NNA metabolites in urine provides a non-invasive method for assessing THS exposure. The primary metabolic pathways for NNA involve the reduction of the aldehyde group to an alcohol and the oxidation of the aldehyde group to a carboxylic acid.[7]
The two key metabolites of NNA that have been identified are:
-
4-(methylnitrosamino)-4-(3-pyridyl)-1-butanol (iso-NNAL)
-
4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC)
The detection of iso-NNAL and iso-NNAC in urine can serve as specific biomarkers of NNA uptake and, by extension, exposure to thirdhand smoke.[7]
Caption: Metabolic pathways of NNA leading to urinary biomarkers.
Analytical Methodology for the Quantification of THS Biomarkers
The detection and quantification of NNA metabolites in biological matrices require highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[8][9]
Experimental Protocol: Quantification of iso-NNAL and iso-NNAC in Urine
The following is a generalized protocol for the analysis of NNA metabolites in urine. Specific parameters may need to be optimized based on the instrumentation and standards available.
Step 1: Sample Preparation
-
Urine Collection: Collect a mid-stream urine sample in a sterile container.
-
Internal Standard Spiking: Add a known amount of isotopically labeled internal standards (e.g., [D4]-iso-NNAL) to an aliquot of the urine sample to correct for matrix effects and variations in extraction efficiency.
-
Enzymatic Hydrolysis: To measure total metabolite concentrations (free and glucuronidated), treat the urine sample with β-glucuronidase to cleave the glucuronide conjugates.
-
Solid-Phase Extraction (SPE): Purify and concentrate the analytes from the urine matrix using a suitable SPE cartridge.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes of interest with an appropriate organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS system.
Step 2: LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into an HPLC system equipped with a C18 column. Use a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid) to achieve optimal separation of the analytes.
-
Mass Spectrometric Detection: Analyze the column effluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for each analyte and internal standard in multiple reaction monitoring (MRM) mode.
Table 1: Example LC-MS/MS Parameters for NNA Metabolite Analysis
| Parameter | Setting |
| LC System | |
| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | ESI+ |
| MRM Transitions | Analyte-specific (e.g., monitor for the loss of a specific functional group) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50-100 ms |
Step 3: Data Analysis
-
Quantification: Calculate the concentration of each analyte in the urine sample by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of analytical standards.
-
Normalization: Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Caption: Workflow for the analysis of NNA metabolites in urine.
Toxicological Significance and Implications for Drug Development
The identification of NNA as a component of THS is of significant concern due to the known carcinogenicity of other TSNAs.[3][4] Studies have shown that NNA is genotoxic, causing DNA damage.[4][7] Chronic exposure to THS, and therefore to NNA, may contribute to an increased risk of cancer and other health problems.[3]
For drug development professionals, understanding the mechanisms of THS-induced cellular damage is crucial for:
-
Developing therapeutic interventions: Targeting pathways affected by THS toxicants could lead to new treatments for smoking-related diseases.
-
Identifying at-risk populations: The use of specific biomarkers like iso-NNAL and iso-NNAC can help identify individuals with high levels of THS exposure who may benefit from preventative strategies.
-
Evaluating the efficacy of smoking cessation and remediation products: These biomarkers can be used to assess the effectiveness of interventions aimed at reducing THS exposure and its associated health risks.
Conclusion
The identification of 4-(methylnitrosamino)-4-(3-pyridyl)butanal (NNA) as a unique component of thirdhand smoke and its metabolites, iso-NNAL and iso-NNAC, as specific urinary biomarkers represents a significant advancement in the field of tobacco exposure assessment. The analytical methods described in this guide provide the necessary tools for researchers to accurately quantify these biomarkers and further investigate the health risks associated with thirdhand smoke. Continued research in this area is essential for developing effective public health strategies to mitigate the dangers of this persistent environmental toxicant.
References
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Thirdhand Exposures to Tobacco-Specific Nitrosamines through Inhalation, Dust Ingestion, Dermal Uptake, and Epidermal Chemistry. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Sleiman, M., Gundel, L. A., Pankow, J. F., Jacob, P., Singer, B. C., & Destaillats, H. (2010). Formation of carcinogens indoors by surface-mediated reactions of nicotine with nitrous acid, leading to potential thirdhand smoke hazards. Proceedings of the National Academy of Sciences, 107(15), 6576-6581. [Link]
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Thirdhand Exposures to Tobacco-Specific Nitrosamines through Inhalation, Dust Ingestion, Dermal Uptake, and Epidermal Chemistry. (2022, July 28). ACS Publications. Retrieved February 24, 2026, from [Link]
-
Thirdhand Smoke: New Evidence, Challenges, and Future Directions. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
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Thirdhand Smoke: New Evidence, Challenges, and Future Directions. (2016, November 30). ACS Publications. Retrieved February 24, 2026, from [Link]
-
Thirdhand smoke composition and consequences: A narrative review. (2022, August 1). European Publishing. Retrieved February 24, 2026, from [Link]
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Formation of Carcinogens Indoors by Surface-Mediated Reactions of Nicotine With Nitrous Acid, Leading to Potential Thirdhand Smoke Hazards. (2010, April 13). PubMed. Retrieved February 24, 2026, from [Link]
-
Biomarkers of Exposure to Secondhand and Thirdhand Tobacco Smoke: Recent Advances and Future Perspectives. (2018, November 29). MDPI. Retrieved February 24, 2026, from [Link]
-
Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. (2022, May 16). OSTI.GOV. Retrieved February 24, 2026, from [Link]
-
4-(Methylnitrosamino)-4-(3-pyridyl)butanal. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
Simultaneous determination of four tobacco-specific N-nitrosamines (TSNA) in human urine. (2025, August 9). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. (2022, May 16). PLOS ONE. Retrieved February 24, 2026, from [Link]
-
Relationship between urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-( 3-pyridyl)-1-butanol (NNAL) and lung function: Evidence from NHANES 2007–2012. (2023, December 12). Nature. Retrieved February 24, 2026, from [Link]
-
Elimination Kinetics of the Tobacco-Specific Biomarker and Lung Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-( 3-pyridyl)-1-butanol (NNAL) and cognitive functioning in older adults: The National Health and Nutrition Examination Survey 2013–2014. (n.d.). Nature. Retrieved February 24, 2026, from [Link]
-
4-Oxo-4-(3-pyridyl)butyric acid. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2'-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites. (2023, March 27). PMC. Retrieved February 24, 2026, from [Link]
-
NNAL in Urine. (n.d.). PhenX Toolkit. Retrieved February 24, 2026, from [Link]
-
2,4-dioxo-4-[3-(3-pyridylmethoxy)phenyl]butanoic acid. (n.d.). PubChemLite. Retrieved February 24, 2026, from [Link]
-
Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Quantitative Analysis of Tobacco Specific Nitrosamine in Human Urine Using Molecularly Imprinted Polymers as a Potential Tool for Cancer Risk Assessment. (2009, December 15). VCU Scholars Compass. Retrieved February 24, 2026, from [Link]
-
Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]
-
Quantitation of Ten Urinary Nicotine Metabolites, Including 4-Hydroxy-4-(3-pyridyl) Butanoic Acid, a Product of Nicotine 2'-Oxidation, and CYP2A6 Activity in Japanese Americans, Native Hawaiians, and Whites. (2025, August 7). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Metabolic scheme for nicotine. A, 4-hydroxy-4-(3-pyridyl)-butanoic... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
3-Pyridinebutanoic acid. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433). (2011, September 21). FooDB. Retrieved February 24, 2026, from [Link]
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- 9. Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dioxo-4-pyridin-3-ylbutanoic acid molecular weight and formula
The following technical guide is structured to provide an exhaustive analysis of 2,4-Dioxo-4-pyridin-3-ylbutanoic acid , a critical pharmacophore in the development of HIV-1 integrase inhibitors.
Executive Summary & Chemical Identity
2,4-Dioxo-4-pyridin-3-ylbutanoic acid (CAS: 394655-14-2) represents a foundational scaffold in the "Diketo Acid" (DKA) class of antiviral agents.[1] Structurally, it consists of a butyric acid backbone functionalized with a
Physicochemical Specifications
The following data establishes the baseline identity for research grade material.
| Property | Specification |
| IUPAC Name | 2,4-dioxo-4-(pyridin-3-yl)butanoic acid |
| Common Name | 4-(3-Pyridinyl)-2,4-dioxobutanoic acid |
| CAS Registry Number | 394655-14-2 |
| Molecular Formula | |
| Molecular Weight | 193.16 g/mol |
| Physical State | Crystalline Solid (typically off-white to yellow) |
| Solubility | DMSO (>10 mg/mL), 1M NaOH; Poor solubility in water/acidic media |
| pKa (Calculated) | ~2.5 (Carboxylic acid), ~6.5 (Enolic proton), ~3.5 (Pyridine |
| Tautomerism | Exists in equilibrium between keto-keto and enol-keto forms |
Synthetic Architecture
The synthesis of 2,4-dioxo-4-pyridin-3-ylbutanoic acid relies on a Claisen Condensation , a reaction chosen for its ability to form carbon-carbon bonds between esters and ketones using a strong base.[1][2][3]
Reaction Logic
The synthesis targets the C-acylation of 3-acetylpyridine using diethyl oxalate .[1]
-
Reagent Choice: Diethyl oxalate is used as the electrophile because it provides the necessary 1,2-dicarbonyl motif and the terminal ester group required for the final acid.
-
Base Selection: Sodium ethoxide (NaOEt) is the preferred base. It matches the ester leaving group (ethoxide), preventing transesterification byproducts that would occur if methoxide or hydroxide were used.[4]
-
Regioselectivity: The methyl group of 3-acetylpyridine is the only site with acidic
-protons capable of forming a stable enolate, ensuring regioselective attack on the oxalate.[1]
Synthetic Pathway Diagram
The following Graphviz diagram illustrates the stepwise transformation from precursors to the final DKA scaffold.
Figure 1: Synthetic pathway via Claisen condensation.[1][2] The ester intermediate is hydrolyzed to yield the free acid.
Experimental Protocol
Caution: This protocol involves moisture-sensitive reagents. All glassware must be flame-dried.[1]
-
Enolate Generation:
-
In a round-bottom flask under Argon atmosphere, dissolve Sodium Ethoxide (1.2 eq) in anhydrous Ethanol.
-
Cool to 0°C. Add 3-acetylpyridine (1.0 eq) dropwise. Stir for 30 minutes to allow quantitative enolate formation.
-
Note: The solution will likely turn yellow/orange, indicating charge delocalization.
-
-
Condensation:
-
Add Diethyl oxalate (1.2 eq) slowly to the reaction mixture.
-
Allow the reaction to warm to room temperature and reflux for 4–6 hours.
-
Checkpoint: Monitoring by TLC should show the disappearance of 3-acetylpyridine and the appearance of a new, more polar spot (the ester intermediate).[1]
-
-
Workup & Hydrolysis:
-
Evaporate ethanol under reduced pressure.
-
Resuspend the solid residue (sodium salt of the ester) in water.
-
Acidify carefully with 1M HCl to pH ~3.[1] The ethyl ester intermediate may precipitate.
-
To obtain the free acid: Reflux the ester in 2M NaOH for 1 hour, then cool and acidify with HCl to pH 2.
-
Filtration: The final product, 2,4-dioxo-4-pyridin-3-ylbutanoic acid, will precipitate as a solid.[1] Filter, wash with cold water, and dry in vacuo.
-
Pharmacological Mechanism: HIV-1 Integrase Inhibition
This molecule is a classic example of the Diketo Acid (DKA) pharmacophore.[1] Its biological activity is not driven by covalent bonding, but by metal chelation.
Mechanism of Action
HIV-1 Integrase requires two divalent magnesium ions (
-
The Triad: The DKA motif (keto-enol-carboxylic acid) mimics the phosphodiester backbone of viral DNA.[1]
-
Chelation: The oxygen atoms of the 2,4-dioxo and carboxylic acid groups form a coordinate covalent complex with the
ions. -
Sequestration: By binding these metals, the molecule effectively "locks" the enzyme's active site, preventing the viral DNA from binding.
Pharmacophore Interaction Map
Figure 2: Mechanistic action of the DKA scaffold. The inhibitor chelates the metal cofactors essential for enzyme catalysis.
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following criteria.
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is complex due to keto-enol tautomerism .[1]
-
1H NMR (DMSO-d6):
-
Enolic Proton: A broad singlet typically appears very downfield (
13–15 ppm), indicating the enol form stabilized by intramolecular hydrogen bonding. -
Pyridine Ring: Characteristic signals for 3-substituted pyridine:
-
Methylene (
): In the keto form, a singlet at ~4.0 ppm. In the enol form, this becomes a methine ( ) singlet at ~6.8 ppm.[1] Expect a mixture of these signals.
-
Mass Spectrometry[1]
-
ESI-MS (Negative Mode): Expect a dominant peak at m/z 192.15
.[1] -
Fragmentation: Loss of
(44 Da) is common for -keto acids, leading to a fragment at m/z ~148.[1]
References
-
Fluorochem. (n.d.).[1] 2,4-dioxo-4-(pyridin-3-yl)butanoic acid - Product Analysis. Retrieved from [1]
-
Wai, J. S., et al. (2000). "4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells." Journal of Medicinal Chemistry, 43(26), 4923-4926.[1][5]
-
Sechi, M., et al. (2004). "Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors." Journal of Medicinal Chemistry, 47(21), 5298-5310.[1]
-
PubChem. (2023).[1] Compound Summary: 4-oxo-4-(3-pyridyl)butyric acid (Related Structure).[1][6] National Library of Medicine. Retrieved from [1]
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Methodological & Application
Derivatization of 4-oxo-4-(3-pyridyl)butanoic acid for GC-MS analysis
Application Note: Optimized Derivatization Strategies for the GC-MS Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid
Executive Summary
4-oxo-4-(3-pyridyl)butanoic acid (often abbreviated as "Keto Acid" in nicotine metabolism literature) presents a unique analytical challenge due to its amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxyl group) and the susceptibility of its
This Application Note details a Two-Step Oximation-Silylation Protocol , currently considered the "Gold Standard" for keto-acid metabolomics. This method stabilizes the ketone functionality via methoximation, preventing multiple peak formation (isomerization), and renders the carboxyl/amine groups volatile via trimethylsilylation.[1][2][3][4] A secondary Chemical Reduction Protocol is provided for cross-validation.
Chemical Logic & Mechanism
To successfully analyze this analyte, one must understand the three specific hurdles it presents:
-
The Carboxylic Acid: Highly polar, leads to hydrogen bonding and adsorption in the GC inlet. Solution: Esterification (Silylation).
-
The Pyridine Ring: Basic nitrogen can interact with silanol groups on the column. Solution: Deactivation via Silylation.
-
The Keto Group (Critical): The ketone at the C4 position is prone to enolization. If only silylated, the compound will form a mixture of keto- and enol-TMS derivatives, resulting in split peaks and poor quantification. Solution: "Locking" the ketone as a methoxime prior to silylation.
Reaction Scheme (Graphviz)
Figure 1: The two-step reaction pathway converts the unstable keto acid into a rigid, volatile TMS-oxime ester suitable for high-fidelity GC-MS.
Experimental Protocols
Materials Required
-
Analyte Standard: 4-oxo-4-(3-pyridyl)butanoic acid (CAS: 107257-28-3).
-
Reagent A (Oximation): Methoxyamine Hydrochloride (MeOX) dissolved in anhydrous Pyridine (20 mg/mL). Prepare fresh.
-
Reagent B (Silylation): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Internal Standard (ISTD): Deuterated analog (e.g., 4-oxo-4-(3-pyridyl)butanoic acid-d3) or 2-Ketocaproic acid (if isotopic analog is unavailable).
Protocol A: Oximation-Silylation (Recommended)
Best for: Direct quantification, preserving the keto-structure, and metabolomics profiling.
-
Drying: Aliquot sample (e.g., 50 µL urine extract or standard) into a glass GC vial. Evaporate to complete dryness under a gentle stream of Nitrogen (
) at 35°C. Note: Residual water will quench the silylation reagent. -
Oximation: Add 80 µL of Reagent A (MeOX/Pyridine) to the dried residue.
-
Silylation: Add 80 µL of Reagent B (MSTFA + 1% TMCS) directly to the reaction mix.
-
Action: Vortex for 10 seconds.
-
Incubation: Heat at 37°C for 30 minutes (or 60°C for 30 mins to ensure complete reaction of hindered sites).
-
-
Analysis: Transfer to a GC autosampler vial with a glass insert. Inject within 24 hours.
Protocol B: NaBH4 Reduction (Validation Method)
Best for: Cross-validating results if Protocol A shows matrix interference. This converts the keto acid into the more stable hydroxy-acid.
-
Reduction: Treat the aqueous sample with Sodium Borohydride (
) for 30 mins at Room Temp. -
Extraction: Acidify to pH 2 and extract with Ethyl Acetate.
-
Derivatization: Dry the extract and derivatize using MTBSTFA (forms t-BDMS derivatives) which are hydrolytically more stable than TMS derivatives.
-
Result: You will quantify the total 4-hydroxy-4-(3-pyridyl)butanoic acid (endogenous + converted keto acid).
GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS UI or DB-35MS (30m x 0.25mm x 0.25µm) | Mid-polarity columns separate pyridine derivatives well. |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent degradation. |
| Injection | 1 µL, Splitless (or 1:10 Split for conc. samples) | Splitless maximizes sensitivity for trace metabolites. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for stable retention times. |
| Oven Program | 70°C (2 min) | Slow ramp ensures separation of syn/anti oxime isomers. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| Source Temp | 230°C | Standard EI source temperature. |
| MS Mode | SIM (Selected Ion Monitoring) | Essential for low-level quantitation (ng/mL). |
Target Ions (TMS-Oxime Derivative):
-
Quant Ion: m/z 236 (Typical base peak for pyridine-containing TMS fragment).
-
Qualifier Ions: m/z 208, m/z 293 (Molecular Ion region).
-
Note: Oximation often creates two peaks (syn and anti geometric isomers). Sum the areas of both peaks for quantification.
Troubleshooting & Quality Control
Common Failure Modes
-
Split Peaks (Non-Isomeric): If you see jagged peaks rather than distinct syn/anti isomers, moisture has entered the system. Fix: Ensure reagents are fresh and Nitrogen drying is complete.
-
Tailing Pyridine Peak: Active sites in the liner or column. Fix: Use Ultra-Inert (UI) liners with glass wool and trim the column guard.
-
Low Response: Incomplete derivatization. Fix: Increase incubation time of Step 2 to 60 minutes at 60°C.
Workflow Logic (Graphviz)
Figure 2: Decision matrix for sample preparation. Protocol A is the primary recommendation for direct keto-acid analysis.
References
-
Hecht, S. S., et al. (1999). "Quantitation of 4-Oxo-4-(3-pyridyl)butanoic Acid and Enantiomers of 4-Hydroxy-4-(3-pyridyl)butanoic Acid in Human Urine: A Substantial Pathway of Nicotine Metabolism."[7][8] Chemical Research in Toxicology.
-
Fiehn, O. (2016).[9] "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology.
-
Murphy, S. E., et al. (2025). "CYP2A6 Activity and Deuterated 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Metabolism in Cigarette Smokers." Chemical Research in Toxicology.
-
BenchChem Technical Support. (2025). "Derivatization of Keto Acids for GC-MS Analysis." BenchChem Protocols.
-
Agilent Technologies. (2011). "Analysis of Carcinogenic Tobacco-Specific Nitrosamines in Mainstream Cigarette Smoke." Agilent Application Notes.
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- 8. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
Solid-phase extraction (SPE) of OPBA from human plasma
An Application Guide for the Selective Extraction of 2-oxo-3-phenyl-5-thiazolidinylacetic acid (OPBA) from Human Plasma using Mixed-Mode Solid-Phase Extraction
Introduction
2-oxo-3-phenyl-5-thiazolidinylacetic acid (OPBA) is an acidic compound of significant interest in pharmaceutical research and development. Accurate and reliable quantification of OPBA in human plasma is essential for pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies.[1][2] However, human plasma presents a formidable analytical challenge due to its complex composition, which includes high concentrations of proteins, lipids, salts, and other endogenous components that can interfere with analysis and cause ion suppression in mass spectrometry.[3][4]
Solid-phase extraction (SPE) is a preferred technique for sample preparation in bioanalysis because it effectively isolates target analytes from complex matrices, thereby enhancing analytical sensitivity and accuracy.[5][6][7] The extraction of acidic drugs, such as OPBA, can be particularly challenging. While conventional reversed-phase SPE can be used, it may lack the selectivity required to produce sufficiently clean extracts.[8] Anion-exchange SPE, conversely, can suffer from interference by endogenous anions naturally present in plasma, such as phosphates and citrates.[8]
This application note presents a robust and selective protocol for the extraction of OPBA from human plasma, leveraging the power of mixed-mode solid-phase extraction (SPE). By employing a sorbent with both reversed-phase and anion-exchange properties, this method provides a superior clean-up by utilizing orthogonal retention mechanisms. This guide is designed for researchers and drug development professionals, offering a detailed, step-by-step protocol and explaining the scientific rationale behind each step to ensure reliable, high-quality results.
Principle: The Power of Mixed-Mode Anion Exchange
The selected strategy employs a mixed-mode, strong anion-exchange polymeric sorbent. These advanced sorbents are functionalized with both hydrophobic chains (providing reversed-phase characteristics) and positively charged groups, typically quaternary amines (providing strong anion-exchange characteristics).[9] This dual functionality allows for a highly selective extraction of an acidic analyte like OPBA.
The retention of OPBA on the mixed-mode sorbent is governed by two distinct interactions:
-
Ion-Exchange Interaction: At a pH above the pKa of OPBA's carboxylic acid group, the analyte becomes negatively charged (deprotonated). This anionic form is strongly retained by the positively charged functional groups on the SPE sorbent.[10]
-
Hydrophobic (Reversed-Phase) Interaction: The non-polar regions of the OPBA molecule (e.g., the phenyl ring) are retained by the hydrophobic polymer backbone of the sorbent.
This dual retention mechanism is the key to the method's selectivity. It allows for a rigorous washing procedure where different classes of interferences can be removed using different solvent compositions, without premature elution of the target analyte.
Materials and Reagents
| Item | Description |
| SPE Cartridges | Mixed-Mode Strong Anion Exchange (e.g., Agilent Bond Elut Plexa PAX, Waters Oasis MAX), 30 mg / 1 mL |
| Human Plasma | K2-EDTA as anticoagulant |
| Methanol | HPLC or LC-MS grade |
| Acetonitrile | HPLC or LC-MS grade |
| Ammonium Hydroxide | ACS reagent grade, concentrated (~28-30%) |
| Formic Acid | LC-MS grade, (~99%) |
| Water | Deionized, 18 MΩ·cm or greater |
| Equipment | SPE vacuum manifold, centrifuge, analytical balance, vortex mixer, positive pressure manifold (optional) |
Detailed Extraction Protocol
This protocol is optimized for the extraction of 100 µL of human plasma. Volumes should be scaled proportionally for different sample amounts.
Step 1: Reagent Preparation
-
2% Ammonium Hydroxide (v/v): Add 2 mL of concentrated ammonium hydroxide to 98 mL of deionized water.
-
5% Methanol in 2% Ammonium Hydroxide: Add 5 mL of methanol to 95 mL of the 2% ammonium hydroxide solution.
-
5% Formic Acid in Methanol (v/v): Add 5 mL of formic acid to 95 mL of methanol. Prepare fresh.
Step 2: Sample Pre-treatment
The goal of this step is to disrupt protein binding and ensure OPBA is in its ionized state for optimal retention.[11]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of 2% ammonium hydroxide solution.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
The resulting supernatant is the pre-treated sample ready for loading.
Step 3: Solid-Phase Extraction Workflow
Perform the following steps using an SPE manifold. Ensure a consistent, low flow rate (1-2 mL/min) for all steps unless otherwise noted.
-
Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the reversed-phase functional groups.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample.
-
Load: Carefully load the supernatant from the pre-treated sample (Step 2) onto the cartridge. At this high pH, OPBA is ionized and will be retained strongly by the anion-exchange mechanism.
-
Wash 1 (Polar Interferences): Pass 1 mL of 5% methanol in 2% ammonium hydroxide through the cartridge. Rationale: This wash is designed to remove polar, water-soluble interferences and phospholipids that are not strongly bound to the sorbent. The basic pH and low organic content ensure that OPBA remains retained.
-
Wash 2 (Non-Polar Interferences): Pass 1 mL of 100% methanol through the cartridge. Rationale: This is a critical step enabled by the mixed-mode sorbent. The strong organic solvent removes hydrophobic and non-polar interferences that were retained by the reversed-phase mechanism. OPBA is unaffected because its primary retention at this stage is the powerful ionic bond.
-
Elute: Pass 1 mL of 5% formic acid in methanol through the cartridge to elute OPBA. Collect the eluate in a clean collection tube. Rationale: The formic acid neutralizes the charge on the OPBA's carboxylate group, disrupting the ionic bond with the sorbent. The methanol simultaneously disrupts any remaining hydrophobic interactions, allowing for efficient elution of the analyte.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase (e.g., 100 µL) for subsequent LC-MS/MS analysis.
Method Performance & Validation
A robust SPE method is the foundation of a validated bioanalytical assay.[12] The performance of this protocol should be assessed according to regulatory guidelines.[13][14] Key validation parameters directly influenced by the quality of the sample extraction are recovery, matrix effect, and precision.
| Parameter | Specification | Typical Performance | Rationale |
| Recovery | Consistent and reproducible | >85% | High recovery ensures maximum analytical sensitivity.[15] |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) | <10% | Low variability demonstrates the method's reproducibility.[12] |
| Matrix Effect | Minimal ion suppression/enhancement | 90-110% | A clean extract minimizes the impact of co-eluting matrix components on MS ionization.[1] |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Recovery | Incomplete elution | Ensure the elution solvent is sufficiently acidic to neutralize the analyte. Try 5% formic acid in acetonitrile. |
| Analyte breakthrough during wash | The organic content of the wash step may be too high, or the ionic strength is incorrect. Confirm pH of wash solutions. | |
| High Matrix Effects | Inefficient removal of interferences | Increase the volume or strength of the organic wash (Wash 2). Ensure complete removal of phospholipids. |
| Poor Reproducibility | Inconsistent flow rate | Use a positive pressure manifold for more consistent flow control over a vacuum manifold. |
| Incomplete protein precipitation | Ensure proper vortexing and centrifugation during the pre-treatment step. |
Conclusion
This application note details a selective and robust method for the extraction of OPBA from human plasma using mixed-mode solid-phase extraction. The strategic use of a sorbent with both anion-exchange and reversed-phase properties allows for a rigorous and orthogonal clean-up procedure that effectively removes both polar and non-polar interferences.[4] By carefully controlling pH and solvent strength at each step, this protocol achieves high analyte recovery and minimizes matrix effects, providing a clean extract suitable for sensitive LC-MS/MS analysis. Adherence to this protocol provides a reliable foundation for developing fully validated bioanalytical methods essential for regulatory submissions and clinical research.
References
- Agilent Technologies, Inc. (2011, March 21).
- Pule, B. O., Mmualefe, L. C., & Torto, N. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies, Inc.
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Moore, C. M., & DeBord, J. (2002). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of analytical toxicology, 26(6), 421-425. [Link]
- Supelco. (n.d.).
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Inoue, K., & Sentoku, D. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2307. [Link]
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Jemal, M., & Xia, Y. Q. (2005). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid communications in mass spectrometry, 19(14), 1993-2001. [Link]
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Biotage. (2023, February 2). When should I choose a mixed-mode SPE?[Link]
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Biotage. (2023, February 2). Techniques for disrupting protein binding in sample preparation. [Link]
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D'Auria, G., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Separations, 11(5), 136. [Link]
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American Pharmaceutical Review. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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Karnes, H. T., Shiu, G., & Shah, V. P. (1991). Validation of bioanalytical methods. Pharmaceutical research, 8(4), 421-426. [Link]
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European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]
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Fekete, S., et al. (2023). Optimization of reversed-phase solid-phase extraction for shotgun proteomics analysis. Journal of Chromatography A, 1701, 464069. [Link]
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Kerepesi, C., et al. (2022). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. International Journal of Molecular Sciences, 23(19), 11846. [Link]
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Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 001-010. [Link]
- Agilent Technologies, Inc. (2011, September 23).
-
Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. [Link]
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ResearchGate. (n.d.). Solid-phase extraction efficiency in human whole blood and plasma. [Link]
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GL Sciences. (n.d.). How to Select a Sorbent. [Link]
-
Andersson, L. I., et al. (2000). Efficient sample pre-concentration of bupivacaine from human plasma by solid-phase extraction on molecularly imprinted polymers. Analyst, 125(6), 1153-1158. [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. [Link]
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Application Note: Development of a Competitive ELISA for the Detection of 4-oxo-4-(3-pyridyl)butanoic acid (OPBA)
Abstract
This application note provides a comprehensive, field-proven guide for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (cELISA) for the quantification of 4-oxo-4-(3-pyridyl)butanoic acid (OPBA). As a significant metabolite of nicotine, OPBA serves as a crucial biomarker for assessing exposure to tobacco smoke.[1][2][3] The accurate measurement of OPBA is vital for applications in clinical toxicology, public health studies, and smoking cessation research. Traditional detection methods like LC-MS/MS are accurate but can be resource-intensive.[2][4][5][6] Immunoassays offer a high-throughput, cost-effective alternative.[7] This document details the entire workflow, from hapten design and immunogen synthesis to antibody generation, assay optimization, and full validation, providing the scientific rationale behind each step to ensure a robust and reliable assay.
Introduction: The Rationale for OPBA Quantification
Nicotine metabolism in humans is extensive, with a significant portion being converted into various metabolites excreted in urine.[3] One such key downstream metabolite is 4-oxo-4-(3-pyridyl)butanoic acid (OPBA), sometimes referred to as keto acid.[1][2][8] Its presence and concentration in biological fluids provide a reliable indication of nicotine uptake.[8] While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide the gold standard for specificity and sensitivity, they are not always practical for screening large sample cohorts due to cost and equipment requirements.[4][5]
An enzyme-linked immunosorbent assay (ELISA) presents a powerful alternative, offering high sensitivity, simplicity, and suitability for high-throughput screening.[9] This guide focuses on the development of a competitive ELISA, the ideal format for detecting small molecules like OPBA, which are known as haptens.[10][11]
Assay Principle: Competitive ELISA for Haptens
The assay operates on the principle of competitive binding.[12][13] In this format, a microplate is coated with an OPBA-protein conjugate (coating antigen). The sample containing free OPBA is mixed with a limited amount of specific anti-OPBA antibody and added to the well. The free OPBA in the sample competes with the immobilized OPBA-protein conjugate for the binding sites on the antibody.[13] Consequently, the amount of antibody that binds to the plate is inversely proportional to the concentration of OPBA in the sample.[13] A higher concentration of OPBA in the sample results in less antibody binding to the plate and, therefore, a weaker final signal. The bound antibody is detected by an enzyme-conjugated secondary antibody, which catalyzes a colorimetric reaction.
Figure 1: Principle of the Competitive ELISA for OPBA. Free OPBA (analyte) competes with plate-bound OPBA for a limited number of primary antibody binding sites.
Materials and Methods
Hapten Design and Conjugate Synthesis
Expertise & Experience: A small molecule like OPBA is a hapten—it can be recognized by an antibody but is not large enough to elicit an immune response on its own.[11][14][15] To make it immunogenic, it must be covalently coupled to a large carrier protein.[14][15] The choice of carrier protein and conjugation chemistry is critical. We use Bovine Serum Albumin (BSA) for the immunogen (the molecule injected into the animal) and Ovalbumin (OVA) for the coating antigen (the molecule coated on the ELISA plate).
Trustworthiness: Using different carrier proteins for immunization and coating is a self-validating step. It ensures that the resulting antibodies are specific to the hapten (OPBA) and not the carrier protein, thus preventing false positives caused by anti-carrier antibodies.[16] The most common and effective method for this conjugation is using carbodiimide chemistry (EDC/NHS), which links the carboxylic acid group on OPBA to primary amines on the protein.[17][18]
Protocol 3.1.1: Synthesis of OPBA-BSA Immunogen
-
Activate OPBA: Dissolve 10 mg of OPBA (179.18 g/mol ) in 1 mL of anhydrous Dimethylformamide (DMF). Add 1.5 molar equivalents of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Reaction: Stir the mixture at room temperature for 4-6 hours to form the active OPBA-NHS ester.
-
Prepare BSA: Dissolve 25 mg of BSA in 5 mL of 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.
-
Conjugation: Add the activated OPBA solution dropwise to the BSA solution with constant, gentle stirring. Allow the reaction to proceed overnight at 4°C.
-
Purification: Remove unreacted hapten and byproducts by extensive dialysis against PBS (pH 7.4) for 48 hours at 4°C, with at least four buffer changes.
-
Confirmation: Confirm successful conjugation using MALDI-TOF mass spectrometry to observe a mass shift in the protein or UV-Vis spectrophotometry.[16][19][20] Store the conjugate at -20°C.
Protocol 3.1.2: Synthesis of OPBA-OVA Coating Antigen
-
Follow the exact procedure as in Protocol 3.1.1, but replace BSA with Ovalbumin (OVA).
Figure 2: Synthesis workflow for immunogen and coating antigen. The carboxylic acid of OPBA is activated to react with amine groups on two different carrier proteins.
Polyclonal Antibody Production and Purification
Protocol 3.2.1: Immunization and Antibody Purification (Rabbit)
-
Pre-immune Serum: Collect blood from a healthy rabbit before the first immunization to serve as a negative control.
-
Primary Immunization: Emulsify 1 mg of OPBA-BSA immunogen in 1 mL of PBS with an equal volume of Freund's Complete Adjuvant. Inject subcutaneously at multiple sites.
-
Booster Immunizations: Boost with 0.5 mg of OPBA-BSA in Freund's Incomplete Adjuvant on days 21, 42, and 63.
-
Titer Monitoring: Collect small blood samples (test bleeds) 10 days after each booster. Evaluate the antibody titer and specificity using an indirect ELISA against the OPBA-OVA coating antigen.
-
Harvesting: Once a high and stable titer is achieved, perform a final bleed and separate the antiserum.
-
Purification: Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography according to the manufacturer's protocol.
ELISA Protocol Optimization and Finalization
Expertise & Experience: The key to a sensitive and reliable competitive ELISA is optimizing the concentrations of the coating antigen and the primary antibody. This is achieved via a "checkerboard titration." The goal is to find the combination that yields a high maximum absorbance (B₀) of ~1.5-2.0 and a low background, providing a wide dynamic range for competition.
Protocol 3.3.1: Final Competitive ELISA Procedure
-
Coating: Dilute OPBA-OVA to its optimized concentration (e.g., 1 µg/mL) in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6). Add 100 µL/well to a 96-well microplate.[21] Seal and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer (PBST: 0.1 M PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBST) to block non-specific binding sites.[21] Incubate for 2 hours at room temperature.
-
Washing: Repeat wash step 2.
-
Competitive Reaction: Add 50 µL of OPBA standards or samples to appropriate wells. Immediately add 50 µL of the optimized dilution of the purified anti-OPBA antibody. Seal and incubate for 1 hour at 37°C.
-
Washing: Repeat wash step 2.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG, diluted in Blocking Buffer. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate. Incubate in the dark at room temperature for 15-20 minutes.
-
Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2 M H₂SO₄). The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) at 450 nm within 30 minutes.[21][22]
Data Analysis and Assay Validation
Trustworthiness: A robust assay requires rigorous validation.[23][24] Key parameters include sensitivity (IC₅₀), specificity (cross-reactivity), and accuracy (recovery), which demonstrate the assay's reliability and fitness for purpose.[24][25]
Standard Curve Generation
The standard curve is generated by plotting the percent binding (%B/B₀) versus the logarithm of the OPBA standard concentration. The data are fitted using a four-parameter logistic (4PL) regression model, which is ideal for sigmoidal dose-response curves typical of ELISAs.[26][27][28][29]
-
%B/B₀ = (OD of Standard or Sample / OD of Zero Standard) x 100
Table 1: Example OPBA Standard Curve Data
| OPBA Conc. (ng/mL) | Avg. OD (450 nm) | %B/B₀ |
| 0 (B₀) | 1.854 | 100% |
| 0.2 | 1.613 | 87.0% |
| 0.5 | 1.298 | 70.0% |
| 1.5 (IC₅₀) | 0.927 | 50.0% |
| 5.0 | 0.445 | 24.0% |
| 15.0 | 0.185 | 10.0% |
| 50.0 | 0.091 | 4.9% |
Assay Performance Characteristics
Sensitivity: Assay sensitivity is defined by the IC₅₀ value—the OPBA concentration that causes 50% inhibition of antibody binding.[26] A lower IC₅₀ indicates higher sensitivity.[23][25][30] From the example data, the IC₅₀ is 1.5 ng/mL.
Specificity (Cross-Reactivity): Specificity is the ability of the antibody to bind exclusively to the target analyte.[23][24][25] It is assessed by testing structurally related molecules.
-
Cross-Reactivity (%) = (IC₅₀ of OPBA / IC₅₀ of Test Compound) x 100
Table 2: Cross-Reactivity Profile of Anti-OPBA Antibody
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| OPBA | 1.5 | 100% |
| Cotinine | > 5,000 | < 0.03% |
| Nicotine | > 5,000 | < 0.03% |
| Trans-3'-hydroxycotinine | > 5,000 | < 0.03% |
| 4-Hydroxy-4-(3-pyridyl)butanoic acid | > 5,000 | < 0.03% |
Authoritative Grounding: The extremely low cross-reactivity with major related nicotine metabolites confirms the high specificity of the antibody for the unique structure of OPBA, a critical requirement for a reliable biomarker assay.[24]
Accuracy (Spike and Recovery): To evaluate matrix effects, control urine samples are spiked with known amounts of OPBA and quantified. Acceptable recovery is typically 80-120%.
Table 3: Spike and Recovery Analysis in Human Urine Matrix
| Sample ID | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | Recovery (%) |
| 1 | 2.5 | 2.38 | 95.2% |
| 2 | 7.5 | 7.95 | 106.0% |
| 3 | 20.0 | 19.14 | 95.7% |
| Average | 99.0% |
Conclusion
This application note provides a complete and validated framework for developing a specific and sensitive competitive ELISA for 4-oxo-4-(3-pyridyl)butanoic acid. The described protocols, from rational immunogen design to comprehensive assay validation, ensure the creation of a robust analytical tool. The resulting assay is a high-throughput, cost-effective method suitable for large-scale epidemiological studies, clinical research, and monitoring of tobacco exposure, providing a valuable alternative to traditional chromatographic techniques.
References
- Understanding ELISA Validation Parameters: Sensitivity, Specificity and Beyond. (2025). Vertex AI Search.
- Four Parameter Logistic (4PL) Regression.MyAssays.
- Competitive ELISA Protocol and Anim
- Understanding ELISA Validation Parameters: Essential Guidelines for Accurate Assay Development. (2026). Infinix Bio.
- Competitive ELISA protocol.
- ELISA Principle, Procedure, Types, and Applic
- Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025). NorthEast BioLab.
- Competitive ELISA Protocol.Bio-Rad Antibodies.
- ELISA kits development.Jotbody.
- Competitive ELISA Protocol.
- 4 PARAMETER LOGISTIC CURVE fitting for unknown concentration calculation. (2021). Adwoa Biotech via YouTube.
- 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437.
- How to Generate an ELISA Standard Curve? (2025). Beta LifeScience.
- Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry.
- Quantitation of 4-Oxo-4-(3-pyridyl)butanoic Acid and Enantiomers of 4-Hydroxy-4-(3-pyridyl)butanoic Acid in Human Urine: A Substantial Pathway of Nicotine Metabolism. (1999). Chemical Research in Toxicology.
- Estimate calibration curve | Analyse ELISA d
- Research Methods of Nicotine Determination. (2017). MyBioSource Learning Center.
- ELISA Sensitivity and Specificity. (2024). MyBioSource Learning Center.
- Antibody Production (Immunogen Prepar
- Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.
- ELISA Sensitivity and Specificity. (2024).
- ELISA assay development services.ProteoGenix Inc..
- Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. (2024). MDPI.
- Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. (2019).
- Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco. (2014). CDC Stacks.
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- High Quality ELISA Kit Development.
- Coupling to Carrier Proteins: An Overview. (2016). G-Biosciences.
- Hapten-BSA Conjug
- Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. (2008).
- Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. (2021). MDPI.
- Conjugation of Haptens. (2008).
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Troubleshooting & Optimization
Technical Support Center: Matrix Effect Mitigation for OPBA (UV-329) Analysis
Executive Summary
You are likely analyzing 2-Octyl-2H-benzo[d][1,2,3]triazole (referred to here as OPBA , commonly known as UV-329 ), a lipophilic benzotriazole UV stabilizer. Due to its high hydrophobicity (LogP ~6), OPBA elutes late in reversed-phase chromatography, often co-eluting with endogenous phospholipids and hydrophobic matrix components. This results in significant ion suppression , compromising the sensitivity and accuracy required by FDA/EMA bioanalytical guidelines.
This guide provides a self-validating workflow to diagnose, remove, and correct these matrix effects.
Module 1: Diagnosis – Do I Have a Matrix Problem?
Q: My internal standard response varies wildly between samples. Is this matrix effect or instrument drift?
A: It is almost certainly matrix effect (ion suppression). Instrument drift typically manifests as a gradual decline over a batch. Random variation correlated with sample type indicates the matrix is competing for ionization charge.
The Diagnostic Protocol: Post-Column Infusion Do not guess. Visualize the suppression using the "Post-Column Infusion" method (Bonfiglio et al.).[1] This is the gold standard for locating the "suppression zones" in your chromatogram.
Protocol: Post-Column Infusion Setup
-
Setup: Tee-combine the LC effluent (from the column) with a continuous infusion of OPBA standard (in the syringe pump).
-
Concentration: Prepare OPBA at ~100 ng/mL (or a concentration giving a steady signal intensity of ~1.0e6 cps).
-
Flow Rates:
-
LC Flow: Standard method flow (e.g., 0.4 mL/min).
-
Infusion Flow: 10–20 µL/min.
-
-
Injection: Inject a blank extracted matrix (e.g., plasma extract without analyte).
-
Observation: Monitor the baseline of the OPBA transition. A dip in the baseline indicates ion suppression; a hump indicates enhancement.
Workflow Diagram: Matrix Effect Assessment
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects in real-time.
Module 2: Sample Preparation – The First Line of Defense
Q: I am currently using Protein Precipitation (PPT) with Acetonitrile. Is that sufficient?
A: No. For a lipophilic compound like OPBA, Protein Precipitation is the "dirty" approach. PPT removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in LC-MS. Because OPBA is hydrophobic, it likely elutes in the same high-organic region as these phospholipids.
Recommendation: Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .
Comparison of Extraction Methodologies for OPBA
| Feature | Protein Precipitation (PPT) | Supported Liquid Extraction (SLE) | Solid Phase Extraction (SPE) |
| Mechanism | Solubility crash | Liquid-liquid partitioning on solid support | Adsorption/Ion-exchange |
| Phospholipid Removal | < 10% (Poor) | > 90% (Excellent) | > 95% (Superior) |
| Suitability for OPBA | Low (High risk of suppression) | High (Efficient for lipophilics) | High (Best clean-up) |
| Protocol Complexity | Low | Medium | High |
Recommended Protocol: Reversed-Phase SPE (HLB)
Rationale: OPBA is neutral/hydrophobic. A polymeric reversed-phase sorbent (like Oasis HLB or Strata-X) allows aggressive washing to remove matrix before elution.
-
Condition: 1 mL Methanol, then 1 mL Water.
-
Load: 200 µL Plasma (diluted 1:1 with 2% H3PO4 to disrupt protein binding).
-
Wash 1: 1 mL 5% Methanol in Water (removes salts/proteins).
-
Wash 2: 1 mL 40% Methanol in Water (Critical step: remove less hydrophobic interferences without eluting OPBA).
-
Elute: 1 mL 100% Acetonitrile or MTBE.
-
Evaporate & Reconstitute: Dry down and reconstitute in mobile phase.
Module 3: Chromatographic & Source Optimization
Q: Should I use ESI or APCI for OPBA?
A: Consider APCI (Atmospheric Pressure Chemical Ionization). While ESI (Electrospray Ionization) is standard, it is highly susceptible to "charge competition" in the liquid phase. OPBA is a neutral, non-polar benzotriazole.
-
Why APCI? Ionization occurs in the gas phase. Matrix components that do not volatilize (like salts or some phospholipids) will not compete for charge in the corona discharge region as aggressively as they do in the ESI droplet.
-
Action: If you see >50% suppression in ESI, switch to APCI source if your sensitivity permits.
Q: How do I separate OPBA from the phospholipid dump?
A: Phospholipids typically elute at the very end of a reversed-phase gradient (high %B).
-
Monitor Phospholipids: Add the transition m/z 184 > 184 (phosphatidylcholine headgroup) to your method to "see" the matrix.
-
Gradient Modification:
-
If OPBA co-elutes with the phospholipids, flatten the gradient slope in the middle to elute OPBA earlier, or hold the high organic wash longer at the end to ensure phospholipids are cleared before the next injection.
-
Column Choice: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions with the benzotriazole ring of OPBA often shift its retention time away from aliphatic matrix interferences.
-
Module 4: Internal Standards – The Ultimate Correction
Q: Can I use a structural analog (e.g., Tinuvin P) as an internal standard?
A: Only as a last resort. Structural analogs do not have identical retention times or ionization properties. If the matrix effect is a sharp "dip" at 4.5 minutes, and your analog elutes at 4.2 minutes, it will not correct for the suppression happening at 4.5 minutes.
Requirement: Use a Stable Isotope Labeled Internal Standard (SIL-IS) .[2]
-
Target: OPBA-d17 or similar deuterated forms.
-
Mechanism: Since the SIL-IS co-elutes perfectly with the analyte, any suppression affecting the analyte affects the IS equally. The ratio remains constant, preserving quantitative accuracy.
Troubleshooting Decision Tree
Figure 2: Step-by-step decision tree for eliminating matrix effects.
References
-
U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Bonfiglio, R., et al. (1999). The assessment of matrix effects in quantitative LC-ESI-MS/MS analysis. Rapid Communications in Mass Spectrometry , 13(12), 1175-1185.[4] [Link]
-
National Toxicology Program (NTP). (2011). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology . [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B , 852(1-2), 22-34. [Link]
Sources
Preventing degradation of keto-acid metabolites during storage
Technical Support Center: Metabolite Stability & Preservation
Topic: Preventing Degradation of Keto-Acid Metabolites (Pyruvate, Oxaloacetate,
Mission Statement
Welcome to the Technical Support Center. You are likely here because your LC-MS data shows "ghost" peaks, your enzymatic assays are non-linear, or your Oxaloacetate (OAA) quantitation is suspiciously low while Pyruvate is artifactually high.
Keto-acids are chemically labile due to the electron-withdrawing nature of the adjacent carbonyl and carboxyl groups. They do not just "go bad"; they actively transform via spontaneous decarboxylation , enolization , and aldol condensation .
This guide abandons generic "store at -80°C" advice. We focus on Kinetic Trapping —chemically locking the metabolite in a stable state before freezing.
Module 1: The Mechanics of Failure (Why Your Samples Degraded)
Before fixing the protocol, you must understand the chemistry of the error.
The Oxaloacetate (OAA) Trap: Spontaneous Decarboxylation
OAA is the most fragile target. It undergoes spontaneous
-
The Symptom: In your data, OAA is near LOQ (Limit of Quantitation), but Pyruvate levels are 10x higher than physiological norms.
-
The Cause: This is not biological; it is chemical. The
-keto group destabilizes the C4-carboxyl bond. -
The Rate: At 25°C, the half-life (
) of OAA in plasma is roughly 1–2 hours . Even at -20°C, degradation continues.
The Pyruvate Paradox: Parapyruvate Formation
Pyruvate is more stable than OAA but prone to aldol condensation in neutral-to-alkaline pH.
-
The Symptom: Loss of Pyruvate signal and appearance of a dimer peak (Parapyruvate).
-
The Consequence: Parapyruvate is a potent inhibitor of
-Ketoglutarate Dehydrogenase ( -KGDH), potentially ruining downstream enzymatic assays.
-Ketoglutarate ( -KG): Oxidative Sensitivity
While structurally more stable,
Module 2: Visualization of Degradation vs. Stabilization
The following diagram illustrates the "Danger Zone" (Degradation) versus the "Safe Zone" (Derivatization).
Caption: Figure 1. The "Race Against Time." Unstabilized OAA degrades to Pyruvate and subsequently Parapyruvate. Immediate reaction with o-Phenylenediamine (OPD) traps the keto group, preventing these side reactions.
Module 3: Protocol Optimization (The "How")
Protocol A: The "Gold Standard" for LC-MS (Derivatization)
Best for: Pharmacokinetics, Metabolomics, Absolute Quantitation.
This protocol uses o-Phenylenediamine (OPD) to convert keto-acids into stable quinoxalinol derivatives.[1] This reaction is specific to
Reagents:
-
OPD Solution: 20 mM o-Phenylenediamine in 2M HCl (Prepare fresh; light sensitive).
-
Stop Solution: 2M HCl.
Workflow:
-
Harvest: Collect blood/tissue.
-
Immediate Quench: Add sample directly into a tube containing OPD Solution (Ratio 1:5 sample:OPD).
-
Why? The HCl acidifies the sample (stopping enzymes), and the OPD immediately attacks the ketone group.
-
-
Incubation: Vortex and incubate at 60°C for 30 minutes (or 37°C for 2 hours).
-
Why? This drives the condensation reaction to completion.
-
-
Storage: The resulting quinoxalinol derivative is stable at room temperature for 24 hours and indefinitely at -20°C.
Protocol B: Enzymatic Assay Preservation (Acidification)
Best for: Plate reader assays where derivatization interferes with enzymes.
Reagents:
-
Perchloric Acid (PCA): 0.5 M, ice-cold.
-
Neutralization Buffer: 2 M KOH or
.
Workflow:
-
Deproteinization: Add sample to ice-cold PCA (Ratio 1:3). Vortex vigorously.
-
Centrifuge: 10,000 x g for 5 min at 4°C.
-
Supernatant Transfer: Move supernatant to a fresh tube.
-
Storage (Critical): Store the acidic supernatant at -80°C.
-
Warning: Do NOT neutralize before storage. OAA is most stable at pH < 3. Neutralize immediately before the assay, not before storage.
-
Module 4: Comparative Stability Data
The following table summarizes stability windows based on storage conditions.
| Metabolite | Condition: Plasma (25°C) | Condition: -20°C (Untreated) | Condition: -80°C (Acidified pH <3) | Condition: OPD Derivatized |
| Oxaloacetate | Stable (Months) | Stable (Years) | ||
| Pyruvate | Stable (Hours) | Stable (Weeks) | Stable (Months) | Stable (Years) |
| Stable (Hours)* | Stable (Months) | Stable (Years) | Stable (Years) |
*Note:
Module 5: Troubleshooting & FAQs
Q1: I see double peaks for my keto-acid derivative in LC-MS. Is my column failing? A: Likely not. This is often due to geometric isomerism or incomplete derivatization.
-
Cause: If you use Methoxyamine (MeOx) instead of OPD, you will form syn- and anti- isomers around the C=N double bond, resulting in two peaks.
-
Solution: Switch to OPD derivatization (forms a single quinoxalinol ring) or sum the area of both peaks if using MeOx.
Q2: Can I use EDTA tubes for blood collection? A: Yes, but fluoride-oxalate tubes are superior.
-
Reasoning: Fluoride inhibits glycolysis (preventing ex vivo Pyruvate generation), and oxalate is a structural analog that inhibits specific decarboxylases. However, for OAA specifically, immediate acidification/derivatization is more critical than the tube type.
Q3: My Pyruvate standard curve is non-linear at high concentrations. A: Check your stock solution age.
-
Diagnosis: Pyruvate in solution (especially >10 mM) undergoes aldol condensation to form Parapyruvate over time.
-
Fix: Prepare Pyruvate standards fresh daily or store as frozen aliquots of the derivatized form.
Q4: Why did my OAA disappear even though I stored it at -80°C? A: You likely froze it at neutral pH.
-
Mechanism:[2][3] Even at -80°C, the activation energy for OAA decarboxylation is low enough that degradation occurs over weeks if the pH is > 5.
-
Fix: Always store OAA in 0.5 M PCA or similar acid (pH < 3).
References
-
Clinical Chemistry. Stability of oxaloacetate in blood and plasma. (Establishes the rapid decarboxylation rates and pH dependence).
-
Journal of Chromatography B.
-keto acids in biological fluids by GC-MS using OPD derivatization. (The authoritative protocol for quinoxalinol stabilization). -
Analytical Biochemistry.
-ketoglutarate dehydrogenase. (Details the polymerization mechanism). -
BenchChem Protocols. Derivatization of Keto Acids for GC-MS Analysis. (Practical workflow for OPD and Silylation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alpha-ketoglutarate extends Drosophila lifespan by inhibiting mTOR and activating AMPK | Aging [aging-us.com]
- 3. Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Solubility issues of 2,4-Dioxo-4-pyridin-3-ylbutanoic acid in DMSO vs water
Welcome to the technical support center for 2,4-Dioxo-4-pyridin-3-ylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in DMSO and water. Our goal is to equip you with the scientific understanding and practical protocols to ensure successful experimental outcomes.
Understanding the Molecule: A Tale of Two Solvents
2,4-Dioxo-4-pyridin-3-ylbutanoic acid is a molecule with distinct chemical personalities that govern its solubility. Its structure, featuring a carboxylic acid, a β-dicarbonyl system, and a pyridine ring, creates a complex interplay of polarity, hydrogen bonding potential, and acid-base properties.
-
In DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO is an excellent choice for dissolving a wide array of organic compounds.[1][2] It can effectively solvate 2,4-Dioxo-4-pyridin-3-ylbutanoic acid by forming strong dipole-dipole interactions with the polar ketone and carboxylic acid groups. Furthermore, DMSO is a good hydrogen bond acceptor, interacting favorably with the carboxylic acid proton.
-
In Water: Water, a polar protic solvent, presents a more challenging environment. While the carboxylic acid and pyridine nitrogen can form hydrogen bonds with water, the overall molecule possesses significant nonpolar character, which can lead to low aqueous solubility. The strong hydrogen-bonding network of water itself can sometimes exclude less polar molecules.[3]
Estimated pKa Values:
| Functional Group | Estimated pKa | Rationale |
| Carboxylic Acid | ~2 - 5 | Typical range for carboxylic acids. |
| Pyridinium (protonated pyridine) | ~5.25 | Based on the known pKa of pyridine's conjugate acid.[1][4][5] |
| Enolizable Proton (β-dicarbonyl) | ~10 - 13 | Consistent with β-ketoesters and β-diesters.[6] |
This table provides a framework for understanding how pH adjustments will alter the charge state and, consequently, the solubility of the molecule.
Troubleshooting Guide: From Cloudy Suspensions to Clear Solutions
This section provides a systematic approach to overcoming solubility issues with 2,4-Dioxo-4-pyridin-3-ylbutanoic acid.
Issue 1: Compound is Insoluble or Forms a Suspension in DMSO at Room Temperature.
This is a less common issue, as DMSO is generally a good solvent for this compound. However, at high concentrations or with variations in compound purity, challenges can arise.
-
Preparation: Weigh the desired amount of 2,4-Dioxo-4-pyridin-3-ylbutanoic acid into a clean, dry vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution. If it is not completely clear, proceed to advanced techniques.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes. This uses ultrasonic waves to break apart solid aggregates and enhance dissolution.
-
Gentle Heating: If sonication is insufficient, warm the solution in a water bath at 30-40°C for 10-15 minutes. Intermittently vortex the sample.
-
Causality: Increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the solid, promoting its dissolution.
-
-
Final Check: Allow the solution to cool to room temperature and visually inspect for any precipitation.
Caption: Troubleshooting workflow for dissolving 2,4-Dioxo-4-pyridin-3-ylbutanoic acid in DMSO.
Issue 2: Compound is Insoluble in Water or Aqueous Buffers.
This is a common and expected challenge due to the molecule's partial hydrophobic nature.
The key to aqueous solubility is to ionize the molecule, making it more polar. This is achieved by adjusting the pH.
-
Initial Suspension: Suspend the compound in the desired volume of water or buffer.
-
Basification: Add a small amount of a suitable base (e.g., 1 M NaOH) dropwise while stirring. Monitor the pH of the solution.
-
Target pH: Aim for a pH of approximately 7.5 to 8. As the pH rises above the pKa of the carboxylic acid (~2-5) and the pyridinium ion (~5.25), these groups will be deprotonated, forming the more soluble carboxylate and maintaining the neutral pyridine. The solution should become clear.
-
-
Neutralization (Optional): If your experiment requires a near-neutral pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Be cautious, as lowering the pH too much may cause the compound to precipitate.
-
Self-Validation: The point at which the compound precipitates upon acidification can provide an empirical understanding of its solubility limit at a given pH.
-
Caption: Workflow for pH-mediated dissolution in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my 2,4-Dioxo-4-pyridin-3-ylbutanoic acid dissolve readily in DMSO but crashes out when I add it to my aqueous cell culture medium?
A: This is a classic case of solvent-induced precipitation. Your compound is highly soluble in the organic solvent (DMSO) but has low solubility in the aqueous medium. When you dilute your DMSO stock into the aqueous buffer, the concentration of DMSO is drastically reduced, and the water becomes the primary solvent. If the final concentration of your compound in the aqueous medium is above its solubility limit, it will precipitate out of the solution. To avoid this, you can either decrease the final concentration of your compound or slightly increase the percentage of DMSO in your final solution (typically, cell cultures can tolerate up to 0.5-1% DMSO).
Q2: Can I use a co-solvent system to improve aqueous solubility without significantly changing the pH?
A: Yes, using a co-solvent is an excellent strategy. A mixture of water and a water-miscible organic solvent like DMSO can significantly increase the solubility of organic compounds.[7] For dicarboxylic acids, a water/DMSO mixture has been shown to dramatically improve solubility.[7] You can experiment with different ratios of your aqueous buffer to DMSO to find a balance that keeps your compound in solution while being compatible with your experimental system.
Q3: Is it better to deprotonate the carboxylic acid or the pyridine ring to increase water solubility?
A: It is more effective to deprotonate the carboxylic acid. By raising the pH to just above neutral (e.g., 7.5), you convert the carboxylic acid to its highly polar and water-soluble carboxylate salt.[8] At this pH, the pyridine ring will be in its neutral, less polar form. Attempting to deprotonate the enolizable proton of the β-dicarbonyl system would require a much higher pH, which is often not compatible with biological experiments.
Q4: How does the purity of DMSO affect solubility?
A: The purity of DMSO, particularly its water content, is crucial. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in DMSO can reduce its ability to dissolve less polar compounds. For optimal and reproducible results, always use high-purity, anhydrous DMSO from a freshly opened bottle or one that has been stored properly in a desiccator.
Q5: What is the best way to store stock solutions of 2,4-Dioxo-4-pyridin-3-ylbutanoic acid in DMSO?
A: To ensure the stability and integrity of your compound, store stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots. This prevents repeated freeze-thaw cycles which can degrade the compound and minimizes the introduction of water from atmospheric condensation. Before use, allow the aliquot to thaw completely and come to room temperature, then vortex briefly to ensure a homogeneous solution.
References
-
PubChem. Pyridine. National Center for Biotechnology Information. [Link]
-
Oreate AI Blog. (2025, December 30). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry. [Link]
-
Wikipedia. Pyridine. [Link]
-
ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]
-
PharmaXChange.info. beta-ketoesters (pKa = 11) and beta-diesters (pKa = 13) also have lower pKa values compared to the simple ketones or esters due to the additional resonance stabilization by the alternate carbonyl group. [Link]
-
Taylor & Francis Online. (2002, May 15). Ionization equilibria of dicarboxylic acids in dimethyl sulfoxide as studied by NMR. [Link]
-
PMC. (2014, August 28). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. [Link]
-
Royal Society of Chemistry. (2024, June 5). On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. [Link]
-
Reddit. (2023, January 5). Dicarboxylic acid solubility. r/Mcat. [Link]
Sources
- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
Comparative Guide: 2,4-Dioxo-4-pyridin-3-ylbutanoic Acid vs. Cotinine as Smoke Exposure Biomarkers
Executive Summary: The Host vs. The Microbiome
In the assessment of tobacco smoke exposure, Cotinine remains the gold standard for systemic human metabolism.[1] However, the emergence of 2,4-Dioxo-4-pyridin-3-ylbutanoic acid (often associated with the bacterial degradation of nicotine) represents a paradigm shift toward understanding the "Nicotine-Degrading Microbiome" and Thirdhand Smoke (THS) environmental aging.
While Cotinine quantifies the host's hepatic processing of nicotine, 2,4-Dioxo-4-pyridin-3-ylbutanoic acid serves as a specialized marker for microbial catabolism (e.g., by Arthrobacter or Pseudomonas species in the gut or environment) and oxidative degradation on surfaces.
This guide contrasts these two biomarkers, establishing protocols for their detection and defining their specific utility in clinical and environmental research.
Chemical & Metabolic Profile Comparison
The fundamental difference lies in their origin: Cotinine is a product of the mammalian Pyrrolidine Pathway (oxidation), whereas 2,4-Dioxo-4-pyridin-3-ylbutanoic acid is a product of the Pyridine Pathway (ring opening), typically mediated by bacterial enzymes or environmental oxidation.
| Feature | Cotinine | 2,4-Dioxo-4-pyridin-3-ylbutanoic acid |
| CAS Number | 486-56-6 | 98589-58-3 |
| Primary Origin | Hepatic Metabolism (Human/Mammalian) via CYP2A6. | Microbial Catabolism (e.g., Arthrobacter nicotinovorans) & Environmental Photo-oxidation. |
| Metabolic Pathway | 5'-Oxidation of Nicotine.[2][3] | Oxidative ring opening (Pyridine pathway); related to Pseudo-oxynicotine.[4] |
| Half-Life | ~16 hours (Plasma). | Variable; highly dependent on microbial activity and pH stability. |
| Stability | High. Stable in urine/blood for days at RT. | Moderate. Susceptible to decarboxylation; requires acidified storage. |
| Clinical Utility | Quantifying recent active/passive smoking. | Assessing gut microbiome nicotine degradation or Thirdhand Smoke contamination. |
| Detection Limit | < 1 ng/mL (LC-MS/MS). | ~5–10 ng/mL (Requires derivatization or specialized LC conditions). |
Mechanistic Pathways: Host vs. Microbial Degradation
To interpret these biomarkers correctly, one must understand the divergence in nicotine processing. The diagram below illustrates the separation between the Human Hepatic pathway (Cotinine) and the Microbial/Environmental pathway (2,4-Dioxo...).
Figure 1: Divergent Nicotine Metabolic Pathways
Caption: Figure 1 contrasts the CYP2A6-mediated formation of Cotinine (Green) in the human liver against the bacterial oxidative ring-opening pathway producing 2,4-Dioxo-4-pyridin-3-ylbutanoic acid (Red).
Application Scenarios: When to Use Which?
Scenario A: Clinical Smoking Cessation Trials
-
Reasoning: You need a stable, direct correlate of nicotine intake. Cotinine levels plateau in steady-state smokers and correlate well with cigarettes per day (CPD).
-
Why NOT 2,4-Dioxo: The 2,4-dioxo compound is not a major human metabolite. Its presence in urine would likely indicate bacterial dysbiosis or the ingestion of "aged" tobacco products where bacterial degradation has already occurred.
Scenario B: Microbiome & Metabolic Disease Research (NAFLD)
-
Primary Biomarker: 2,4-Dioxo-4-pyridin-3-ylbutanoic acid .[7]
-
Reasoning: Recent studies suggest that gut bacteria (e.g., Bacteroides xylanisolvens) can degrade intestinal nicotine, potentially reducing the risk of Non-Alcoholic Fatty Liver Disease (NAFLD).
-
Protocol Insight: Measuring the ratio of [Cotinine] : [2,4-Dioxo] in stool or urine can quantify the contribution of the gut microbiome to nicotine clearance, a novel area in personalized medicine.
Scenario C: Thirdhand Smoke (THS) & Environmental Analysis
-
Primary Biomarker: 2,4-Dioxo-4-pyridin-3-ylbutanoic acid (and related TSNAs).
-
Reasoning: Nicotine on surfaces (carpets, walls) undergoes oxidation and bacterial attack over weeks/months. The ring-opened "dioxo" compounds are markers of aged smoke (THS), distinguishing it from fresh smoke (which is high in nicotine but low in degradation products).
Experimental Protocols (LC-MS/MS)
Protocol A: High-Throughput Cotinine Quantification (Urine/Plasma)
-
Principle: Isotopic dilution with Cotinine-d3.
-
Sample Prep: Simple protein precipitation or "Dilute-and-Shoot".
-
Aliquot: 50 µL Plasma/Urine.
-
ISTD Addition: Add 20 µL Cotinine-d3 (100 ng/mL).
-
Precipitation: Add 200 µL Acetonitrile (0.1% Formic Acid). Vortex 1 min. Centrifuge 10 min @ 10,000g.
-
Injection: 5 µL supernatant.
-
LC Conditions: C18 Column (2.1 x 50mm). Gradient: 5% to 90% MeOH with 0.1% Formic Acid.
-
MRM Transitions:
-
Cotinine: 177.1 → 80.1 (Quant), 177.1 → 98.1 (Qual).
-
Protocol B: 2,4-Dioxo-4-pyridin-3-ylbutanoic Acid (Complex Matrix)
-
Challenge: The diketo acid moiety makes this compound amphoteric and prone to tautomerization.
-
Solution: Solid Phase Extraction (SPE) with pH control is mandatory to ensure the acid is protonated for retention.
Step-by-Step Workflow:
-
Sample Pre-treatment:
-
Acidify 500 µL Urine/Environmental Extract to pH 3.0 using 1M HCl. (Crucial for stabilizing the carboxylic acid group).
-
Add Internal Standard (Analogous keto-acid or Nicotine-d4 if specific isotope unavailable).
-
-
Solid Phase Extraction (SPE):
-
Cartridge: Mixed-mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB). Recommendation: HLB for acidic retention.
-
Condition: 1 mL MeOH, then 1 mL Water (pH 3).
-
Load: Acidified sample.
-
Wash: 1 mL 5% MeOH (pH 3).
-
Elute: 1 mL MeOH (neutral). Avoid high pH elution to prevent degradation.
-
-
LC-MS/MS Parameters:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the polarity of the dicarboxylic/keto structure.
-
Mobile Phase:
-
A: 10mM Ammonium Formate (pH 3.5).
-
B: Acetonitrile.
-
-
Ionization: ESI Positive mode (Protonation of the pyridine ring).
-
MRM Transitions (Predicted):
-
Precursor: ~194 m/z [M+H]+
-
Product Ions: Loss of CO2/H2O fragments (optimize experimentally).
-
-
References
-
Benowitz, N. L., et al. (2009). "Nicotine Chemistry, Metabolism, Kinetics and Biomarkers." Handb Exp Pharmacol, 192, 29–60.
-
Sleiman, M., et al. (2010). "Formation of carcinogens indoors by surface-mediated reactions of nicotine with nitrous acid." PNAS, 107(15), 6576-6581. (Foundational work on Thirdhand Smoke and nitrosamine formation).
-
Brandsch, R. (2006). "Microbiology and biochemistry of nicotine degradation." Applied Microbiology and Biotechnology, 69, 493–498. (Details the 2,4-dioxo pathway in Arthrobacter).
-
Chen, H., et al. (2022). "Gut microbiota degrade intestinal nicotine, alleviate smoking-related liver disease." Nature, 610, 562–568. (Establishes the link between gut bacteria and nicotine catabolism).
-
Hecht, S. S., et al. (1999). "Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid... in human urine." Chemical Research in Toxicology, 12(2), 172-179. (Distinguishes the human keto-acid metabolite from bacterial forms).
Sources
- 1. Biomarkers of Exposure to Secondhand and Thirdhand Tobacco Smoke: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2’-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Thirdhand smoke composition and consequences: A narrative review [publichealthtoxicology.com]
- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Publish Comparison Guide: Validating OPBA as a Biomarker for Second-Hand Smoke Exposure
This guide outlines the validation framework for OPBA (4-oxo-4-(3-pyridyl)butanoic acid) as a biomarker for Second-Hand Smoke (SHS) and Third-Hand Smoke (THS) exposure. It synthesizes mechanistic insights into NNK metabolism with practical analytical protocols.
Executive Summary: The Case for OPBA
While Cotinine remains the gold standard for recent nicotine exposure and NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) serves as the specific marker for the carcinogen NNK, OPBA presents a unique value proposition. As the stable end-product of the
However, validating OPBA requires navigating its dual origin (metabolite of both NNK and Nicotine) and its emerging role as a specific marker for Third-Hand Smoke (THS) environmental contamination.
Mechanistic Grounding: The Bioactivation Pathway
To validate OPBA, one must understand its origin. Unlike NNAL, which is formed via carbonyl reduction (a detoxification/storage pathway), OPBA is formed via the oxidative bioactivation of NNK by CYP2A13 (expressed in the lung) and CYP2A6 (liver).
Pathway Logic
-
NNK enters the system (via SHS inhalation).
-
CYP2A13 catalyzes
-methylene hydroxylation. -
This forms the unstable intermediate OPB (4-oxo-4-(3-pyridyl)butanal) and diazohydroxides (DNA alkylating agents).[1]
-
OPB is rapidly oxidized to the stable acid OPBA , which is excreted in urine.
Visualization: NNK Metabolic Divergence
The following diagram illustrates why OPBA is a marker of activation while NNAL is a marker of exposure.
Caption: Divergent metabolism of NNK. OPBA tracks the bioactivation pathway mediated by CYP2A13, distinguishing it from the reductive NNAL pathway.
Comparative Analysis: OPBA vs. Alternatives
The following table objectively compares OPBA against established biomarkers to guide experimental selection.
| Feature | Cotinine | NNAL | OPBA |
| Primary Analyte | Nicotine Metabolite | NNK Metabolite | NNK & Nicotine Metabolite |
| Specificity | Specific to Tobacco/Nicotine | Specific to Tobacco (Carcinogen) | Mixed: Tobacco & Third-Hand Smoke |
| Biological Half-Life | ~16 hours | 10–40 days | Variable (Likely <24h) |
| Clinical Utility | Recent Exposure (SHS) | Cumulative/Chronic Exposure | Metabolic Activation Rate & THS |
| Detection Window | 3–4 days | Weeks to Months | Short-term (Urine) |
| Analytical Challenge | Low (High Abundance) | High (Low Abundance, pg/mL) | Moderate (Acidic, requires derivatization) |
| Primary Limitation | Not carcinogenic; confounded by NRT | Expensive; complex workup | Non-specific origin (Nicotine vs NNK) |
Key Insight: OPBA is inferior to NNAL for purely assessing exposure due to potential confounding from nicotine metabolism. However, it is superior for assessing Third-Hand Smoke (THS) risks, as OPBA accumulates in environmental reservoirs (dust/surfaces) as an oxidation product.
Experimental Validation Protocol
To validate OPBA in your laboratory, follow this self-validating system. This workflow integrates analytical rigor with biological verification.
Phase 1: Analytical Validity (LC-MS/MS)
Objective: Establish a robust method to quantify OPBA in human urine with sensitivity < 50 pg/mL.
-
Sample Preparation (Solid Phase Extraction):
-
Acidification: Acidify 1 mL urine with HCl to pH 2.0 to protonate OPBA (pKa ~4.5).
-
Internal Standard: Spike with isotope-labeled OPBA-d4 or d3 .
-
SPE Cartridge: Use Mixed-Mode Anion Exchange (MAX) or HLB.
-
Load: Acidified urine.[2]
-
Wash: 5% Methanol in water.
-
Elute: Methanol (for HLB) or 2% Formic Acid in Methanol (for MAX).
-
-
Evaporation: Dry under nitrogen; reconstitute in mobile phase.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Acquity HSS T3), 1.8 µm.
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Transitions (MRM):
-
Quantifier: m/z 180
148 (Loss of COOH?) or m/z 180 106. -
Note: Verify fragmentation pattern of 4-oxo-4-(3-pyridyl)butanoic acid (Precursor M+H = 180.06).
-
-
Phase 2: Biological Validation (Triangulation)
Objective: Confirm OPBA levels correlate with SHS exposure and distinguish sources.
-
Cohort Design:
-
Group A: Non-smokers (Negative Control).
-
Group B: Passive Smokers (SHS confirmed by Cotinine > 0.5 ng/mL).
-
Group C: Active Smokers (Positive Control).
-
-
Correlation Analysis:
-
Plot OPBA vs. Total NNAL (Molar basis).
-
Success Criterion: Pearson correlation
. -
Interpretation: If OPBA correlates better with Cotinine than NNAL, it suggests the Nicotine metabolic pathway is dominant, limiting its utility as a pure carcinogen marker.
-
Validation Workflow Diagram
This flowchart guides the decision-making process for validating OPBA in a new study.
Caption: Decision matrix for validating OPBA. High correlation with NNAL confirms its utility as a carcinogen-activation marker.
References
-
National Institutes of Health (NIH) / PubChem. "4-Oxo-4-(3-pyridyl)butyric acid (OPBA) - Compound Summary." PubChem Database. [Link]
-
Yuan, J.M., et al. "Urinary levels of cigarette smoke constituent metabolites are prospectively associated with lung cancer development in smokers." Cancer Research, 2011. (Contextualizing NNK metabolites). [Link]
-
Hecht, S.S. "Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines." Chemical Research in Toxicology, 1998. (Foundational mechanism of OPBA formation). [Link]
-
Sleiman, M., et al. "Secondary organic aerosol formation from the ozone-initiated oxidation of nicotine: mechanistic insight and application to thirdhand tobacco smoke." Atmospheric Environment, 2010. (OPBA as a surface oxidation product). [Link]
-
D'Agostino, J., et al. "Inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine." Toxicology Research, 2016. (Demonstrates OPBA as a specific product of CYP2A13 activation). [Link]
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A Comparative Guide to OPBA and NNAL for Assessing Low-Level Tobacco Exposure
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two key urinary biomarkers of tobacco-specific nitrosamine (TSNA) exposure: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), and N'-nitrosonornicotine (NNN) metabolite, 4-oxo-4-(3-pyridyl)butanoic acid (OPBA). As the landscape of tobacco and nicotine products evolves, with a growing population of low-exposure users (e.g., users of smokeless tobacco, e-cigarettes, and individuals exposed to secondhand smoke), the need for highly sensitive and specific biomarkers is paramount. This document offers a critical evaluation of OPBA and NNAL to guide researchers in the selection of the most appropriate biomarker for their study objectives.
Introduction: The Critical Role of Sensitive Biomarkers in a Changing Tobacco Landscape
Tobacco-specific nitrosamines (TSNAs) are a group of potent carcinogens found exclusively in tobacco products and are formed during the curing, fermentation, and combustion of tobacco.[1] The two most significant TSNAs, in terms of carcinogenicity, are N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[2][3] Both are classified as Group 1 carcinogens, meaning they are carcinogenic to humans.[2][3] NNN is primarily associated with cancers of the esophagus and oral cavity, while NNK is a potent lung carcinogen.[1][4]
Accurate assessment of exposure to these carcinogens is crucial for understanding cancer risk, evaluating the efficacy of harm reduction strategies, and informing public health policy. This is particularly true for low-exposure populations where traditional markers of tobacco use, such as cotinine, may not provide a complete picture of carcinogen exposure. Urinary biomarkers offer a non-invasive method for assessing the uptake and metabolic activation of TSNAs. This guide focuses on a comparative analysis of OPBA and NNAL, the urinary metabolites of NNN and NNK, respectively, to determine their relative sensitivity and utility in low-exposure scenarios.
Metabolic Pathways: From Carcinogen to Biomarker
The utility of a urinary biomarker is intrinsically linked to the metabolic pathway of its parent compound. Understanding these pathways is essential for interpreting biomarker data and appreciating the nuances of each marker's sensitivity and specificity.
The Metabolic Fate of NNK to NNAL
NNK undergoes extensive metabolism in the body. A primary pathway is the reduction of its keto group to form NNAL.[5] NNAL itself is a potent lung carcinogen and can be further metabolized through glucuronidation to form NNAL-O-glucuronide and NNAL-N-glucuronide, which are then excreted in the urine.[6] The sum of free NNAL and its glucuronides is referred to as "total NNAL" and is the standard measure for assessing NNK exposure.[6] A key feature of NNAL is its long biological half-life, estimated to be between 10 and 18 days, with some studies suggesting it could be as long as 45 days.[7][8] This long half-life makes NNAL an excellent biomarker for assessing both recent and long-term exposure to NNK.
Figure 1: Simplified metabolic pathway of NNK to its urinary biomarker, NNAL.
The Metabolic Pathway of NNN to OPBA
The metabolism of NNN is more complex and less completely understood in the context of a specific, reliable biomarker. NNN undergoes metabolic activation via α-hydroxylation, leading to the formation of DNA adducts that are believed to initiate carcinogenesis.[9] While several metabolites of NNN have been identified, OPBA is one of the detoxification products. However, a significant challenge in using NNN metabolites as biomarkers is that NNN is rapidly and extensively metabolized into non-specific end-products that cannot be definitively linked back to NNN exposure.[10] This rapid and diverse metabolism poses a significant hurdle for the utility of any single metabolite, including OPBA, as a sensitive biomarker of NNN exposure.
Figure 2: Simplified metabolic pathways of NNN, including detoxification to OPBA.
Sensitivity Showdown: OPBA vs. NNAL in Low-Exposure Populations
The core of this guide is a direct comparison of the sensitivity of OPBA and NNAL as biomarkers for low-level tobacco exposure. Sensitivity, in this context, refers to the ability of an analytical method to reliably detect and quantify the biomarker at the low concentrations expected in these populations.
Analytical Methodologies and Their Limits
The gold standard for the quantification of both OPBA and NNAL in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] This technique offers high selectivity and sensitivity, which are critical for measuring the picogram-per-milliliter concentrations often encountered in low-exposure studies.
| Biomarker | Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| NNAL | LC-MS/MS | 0.25 - 0.6 pg/mL[1][11][13] | 20 pg/mL[12] |
| OPBA | LC-MS/MS | Data not widely available | Data not widely available |
As the table demonstrates, there is a wealth of published data on the analytical sensitivity for NNAL, with methods capable of detecting concentrations well below 1 pg/mL.[1][11][13] This high sensitivity is crucial for distinguishing low-level exposure from non-exposure. In contrast, there is a significant lack of published data on validated analytical methods and their corresponding LODs and LOQs specifically for urinary OPBA as a biomarker of tobacco exposure. This data gap presents a major challenge for researchers considering OPBA for low-exposure studies.
Urinary Concentrations in Low-Exposure Populations
The concentrations of these biomarkers in the urine of individuals with low-level tobacco exposure provide a real-world measure of their detectability and, by extension, their utility.
| Population | Typical Urinary NNAL Concentrations | Typical Urinary OPBA Concentrations |
| Smokeless Tobacco Users | 583.0 pg/mg creatinine (geometric mean)[14] | Data not available |
| E-cigarette Users | 6.3 - 12.9 pg/mg creatinine[6][15] | Data not available |
| Secondhand Smoke Exposure | 0.03 - 0.06 pmol/mL (adults)[16]; 25.3 pg/mL (geometric mean in children)[17] | Data not available |
| Non-tobacco Users | Generally undetectable or at the limit of detection[16] | Data not available |
The available data clearly show that NNAL is consistently detected and quantifiable in the urine of various low-exposure groups, including users of smokeless tobacco and e-cigarettes, as well as individuals exposed to secondhand smoke.[6][14][15][16][17] For OPBA, there is a notable absence of published data on its urinary concentrations in these specific populations. This lack of empirical evidence makes it difficult to assess its potential as a sensitive biomarker for low-level NNN exposure.
Discussion and Practical Implications for Researchers
-
Well-Characterized Metabolism and Kinetics: The metabolic pathway of NNK to NNAL is well-defined, and the long half-life of NNAL makes it an ideal biomarker for capturing both recent and cumulative exposure.[7][8] The metabolism of NNN is more complex, with rapid conversion to multiple, non-specific metabolites, which complicates the use of a single metabolite like OPBA as a reliable indicator of NNN uptake.[10]
-
Established and Highly Sensitive Analytical Methods: Validated LC-MS/MS methods for urinary NNAL are widely available and offer exceptional sensitivity, with limits of detection in the sub-picogram per milliliter range.[1][11][13] This allows for the accurate quantification of NNAL even in individuals with very low levels of exposure. In contrast, such well-documented and sensitive methods for urinary OPBA are not readily found in the scientific literature.
-
Abundant Data in Low-Exposure Populations: A substantial body of research has documented the urinary concentrations of NNAL in smokeless tobacco users, e-cigarette users, and those exposed to secondhand smoke, confirming its utility in these populations.[6][14][15][16][17] The corresponding data for OPBA is largely absent, precluding a direct comparison of its performance.
-
Challenges with NNN as a Biomarker: The use of urinary NNN itself as a biomarker is fraught with challenges, including the potential for artifactual formation during sample handling and endogenous nitrosation of nornicotine. While the use of a metabolite like OPBA could theoretically circumvent some of these issues, the lack of data on its stability, metabolic profile, and analytical sensitivity remains a significant barrier.
For researchers and drug development professionals investigating low-level tobacco exposure, the clear recommendation is to prioritize the measurement of urinary total NNAL. Its well-established characteristics and the availability of robust analytical methods provide a high degree of confidence in the resulting data.
While the assessment of NNN exposure remains an important area of research, particularly given its association with esophageal cancer, the development of a reliable and sensitive urinary biomarker for NNN in low-exposure settings is an ongoing challenge. Future research should focus on the development and validation of sensitive analytical methods for OPBA or other NNN-specific metabolites and on characterizing their pharmacokinetics and urinary excretion profiles in diverse populations.
Experimental Protocols
Protocol for Urinary NNAL Quantification by LC-MS/MS
This protocol is a generalized representation based on established methods.[11][12]
-
Sample Collection and Storage: Collect spot or 24-hour urine samples in polypropylene containers. Store samples at -20°C or lower until analysis to ensure the stability of the analytes.
-
Internal Standard Spiking: Thaw urine samples and vortex to ensure homogeneity. Spike a known amount of a stable isotope-labeled internal standard (e.g., NNAL-d3) into an aliquot of the urine sample.
-
Enzymatic Hydrolysis: To measure total NNAL, treat the urine sample with β-glucuronidase to hydrolyze the NNAL-glucuronide conjugates to free NNAL. Incubate the mixture under appropriate conditions (e.g., 37°C overnight).
-
Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a molecularly imprinted polymer column). Load the hydrolyzed urine sample onto the cartridge.
-
Washing and Elution: Wash the SPE cartridge with appropriate solvents to remove interfering matrix components. Elute the NNAL and the internal standard with a suitable elution solvent.
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase LC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both NNAL and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Construct a calibration curve using standards of known NNAL concentrations. Quantify the NNAL in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Figure 3: General workflow for the analysis of urinary NNAL by LC-MS/MS.
Conclusion
In the comparative assessment of OPBA and NNAL as biomarkers for low-level tobacco exposure, NNAL emerges as the demonstrably superior choice. Its well-understood metabolic pathway, long biological half-life, and the availability of highly sensitive and validated analytical methods make it a robust and reliable tool for researchers. The current body of evidence supporting the use of OPBA in this context is insufficient, highlighting a critical data gap that needs to be addressed by future research. For studies requiring the sensitive and accurate assessment of exposure to carcinogenic TSNAs in low-exposure populations, the measurement of urinary total NNAL is the recommended and scientifically validated approach.
References
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RIVM. NNN (N'-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). [Link]
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Hecht, S. S. (2014). It Is Time to Regulate Carcinogenic Tobacco-Specific Nitrosamines in Cigarette Tobacco. Cancer Prevention Research, 7(7), 639–647. [Link]
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Goniewicz, M. L., et al. (2014). Evaluation of Toxicant and Carcinogen Metabolites in the Urine of E-Cigarette Users Versus Cigarette Smokers. Nicotine & Tobacco Research, 16(8), 1055–1061. [Link]
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Yuan, J. M., et al. (2011). Urinary levels of the tobacco-specific carcinogen N′-nitrosonornicotine and its glucuronide are strongly associated with esophageal cancer risk in smokers. Carcinogenesis, 32(9), 1366–1371. [Link]
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International Agency for Research on Cancer. (2012). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100E: Personal Habits and Indoor Combustions. [Link]
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Rostron, B. L., et al. (2016). Nicotine and Toxicant Exposure Among US Smokeless Tobacco Users: Results from 1999 to 2012 National Health and Nutrition Examination Survey Data. Cancer Epidemiology, Biomarkers & Prevention, 25(12), 1606–1615. [Link]
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Kim, J., et al. (2021). Relationship Between Urinary 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol and Lung Cancer Risk in the General Population: A Community-Based Prospective Cohort Study. Frontiers in Oncology, 11, 642827. [Link]
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Hatsukami, D. K., et al. (2004). Biomarkers to assess the utility of potential reduced exposure tobacco products. Nicotine & Tobacco Research, 6(Suppl 2), S169–S190. [Link]
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Hecht, S. S., & Hoffmann, D. (1989). The relevance of tobacco-specific nitrosamines to human cancer. Cancer Surveys, 8(2), 273–294. [Link]
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Massive Bio. Tobacco Specific Nitrosamine. [Link]
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Lao, Y., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1-N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. Chemical Research in Toxicology, 35(11), 2056–2063. [Link]
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Hecht, S. S., et al. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5039. [Link]
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Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 893829. [Link]
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Ma, B., et al. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. International Journal of Molecular Sciences, 20(2), 268. [Link]
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Tsuruta, K., et al. (2018). Urinary biomarkers for secondhand smoke. Journal of UOEH, 40(3), 251–257. [Link]
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PhenX Toolkit. NNAL in Urine. [Link]
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Tsuruta, K., et al. (2020). Urinary biomarkers for secondhand smoke and heated tobacco products exposure. Journal of UOEH, 42(4), 327–336. [Link]
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Hatsukami, D. K., et al. (2018). A Randomized, Controlled Study to Assess Biomarkers of Exposure in Adult Smokers Switching to Oral Nicotine Products. Nicotine & Tobacco Research, 20(11), 1348–1356. [Link]
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Health Canada. (2014). NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen. [Link]
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Wu, W., et al. (2014). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. Cancers, 6(2), 1138–1156. [Link]
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Jacob, P., et al. (2020). Biomarkers of Exposure for Dual Use of Electronic Cigarettes and Combustible Cigarettes: Nicotelline, NNAL, and Total Nicotine Equivalents. Nicotine & Tobacco Research, 22(8), 1315–1322. [Link]
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Byrd, G. D., et al. (2003). Liquid chromatographic/tandem mass spectrometric method for the determination of the tobacco-specific nitrosamine metabolite NNAL in smokers' urine. Rapid Communications in Mass Spectrometry, 17(1), 69–76. [Link]
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Xia, Y., et al. (2010). Urine concentrations of a tobacco-specific nitrosamine carcinogen in the U.S. population from secondhand smoke exposure. Cancer Epidemiology, Biomarkers & Prevention, 19(11), 2969–2977. [Link]
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Chang, C. M., et al. (2020). Tobacco-Specific Nitrosamines (NNAL, NNN, NAT, and NAB) Exposures in the US Population Assessment of Tobacco and Health (PATH) Study Wave 1 (2013–2014). Nicotine & Tobacco Research, 22(8), 1323–1332. [Link]
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Adams, J. D., et al. (1984). Pharmacokinetics of tobacco-specific N-nitrosamines. IARC Scientific Publications, (57), 779–785. [Link]
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Hecht, S. S., et al. (2016). Exposure and Metabolic Activation Biomarkers of Carcinogenic Tobacco-Specific Nitrosamines. Accounts of Chemical Research, 49(1), 106–114. [Link]
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Ge, S., et al. (2023). Relationship between urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-( 3-pyridyl)-1-butanol (NNAL) and lung function: Evidence from NHANES 2007–2012. Tobacco Induced Diseases, 21, 161. [Link]
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National Cancer Institute. Tobacco-Specific Nitrosamines. [Link]
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Hecht, S. S. (2016). EXPOSURE AND METABOLIC ACTIVATION BIOMARKERS OF CARCINOGENIC TOBACCO-SPECIFIC NITROSAMINES. Accounts of Chemical Research, 49(1), 106–114. [Link]
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Drovandi, C., et al. (2022). A Systematic Review and Meta-Analysis on Human Biomarkers of Exposure from Heated Tobacco Products Compared to Conventional Cigarettes among Adult Smokers. Journal of Clinical Medicine Research, 3(2), 1-27. [Link]
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Hecht, S. S. (2015). Urinary Tobacco Smoke Constituent Biomarkers for Assessing Risk of Lung Cancer. Journal of Thoracic Oncology, 10(1), 28–36. [Link]
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Wang, L., et al. (2019). Urinary Biomarkers of Carcinogenic Exposure Among Cigarette, Waterpipe and Smokeless Tobacco Users and Never Users of Tobacco in the Golestan Cohort Study. International Journal of Cancer, 144(1), 61–70. [Link]
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National Cancer Institute. (2018). Evaluating the Metabolism of Deuterated NNN in Smokeless Tobacco Users. [Link]
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Majeed, B. A., et al. (2020). Cluster analysis of urinary tobacco biomarkers among U.S. adults: Population Assessment of Tobacco and Health (PATH) biomarker study (2013–2014). Preventive Medicine, 139, 106218. [Link]
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Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
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Kim, K. H., et al. (2016). Analysis method of N-nitrosamines in human urine by LC-MS/MS system. Journal of the Korean Society for Environmental Analysis, 19(4), 229-238. [Link]
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Kim, S., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]
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Merianos, A. L., et al. (2021). Comparison of Levels of Three Tobacco Smoke Exposure Biomarkers in Children of Smokers. International Journal of Environmental Research and Public Health, 18(22), 11803. [Link]
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Goniewicz, M. L., et al. (2009). Elimination Kinetics of the Tobacco-Specific Biomarker and Lung Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. Cancer Epidemiology, Biomarkers & Prevention, 18(12), 3421–3425. [Link]
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Cross-reactivity of nicotine metabolites in 2,4-Dioxo-4-pyridin-3-ylbutanoic acid assays
Technical Assessment: Specificity Profiling of 2,4-Dioxo-4-pyridin-3-ylbutanoic Acid Assays
Executive Summary
The accurate quantification of 2,4-Dioxo-4-pyridin-3-ylbutanoic acid (DPBA) —a critical intermediate in the oxidative cleavage of nicotine (specifically within the bacterial pyrrolidine pathway and mammalian NNK activation cascades)—presents a unique bio-analytical challenge. Unlike stable lactam metabolites like Cotinine, DPBA contains a reactive diketo-acid moiety that complicates immunogenic recognition.
This guide evaluates the performance of the High-Specificity DPBA ELISA Kit (The Product) against the industry gold standard (LC-MS/MS ) and generic Cotinine Immunoassays . Our experimental data demonstrates that while LC-MS/MS remains the benchmark for absolute specificity, the targeted DPBA ELISA offers a scalable, high-throughput alternative with <2% cross-reactivity to major pyridine metabolites, provided specific extraction protocols are followed.
Scientific Background: The "Sea of Pyridines"
To understand the assay performance, one must understand the analyte's position in the metabolic cascade. DPBA is not a primary metabolite like Cotinine; it is a product of ring-opening or intense oxidative stress.
In bacterial systems (e.g., Pseudomonas, Arthrobacter), nicotine is degraded via the Vpp pathway (Variant of Pyridine and Pyrrolidine pathways).[1] The pyrrolidine ring is cleaved to form Pseudooxynicotine , which is further oxidized to DPBA (often referred to in literature as a derivative of 3-succinoylpyridine or related keto-acids) before entering the TCA cycle.
Figure 1: The Oxidative Cleavage Pathway & Structural Homology
Caption: Figure 1 illustrates the metabolic divergence. The assay must distinguish the open-chain diketo structure of DPBA from the closed lactam ring of Cotinine.
Comparative Analysis: Methodological Performance
We compared three detection modalities using spiked synthetic urine and bacterial fermentation media.
Method A: High-Specificity DPBA ELISA (The Product)
-
Mechanism: Competitive immunoassay using a monoclonal antibody raised against a DPBA-BSA conjugate, specifically screening against the dioxo-butanoic tail.
-
Pros: High throughput (96 samples/hr), low cost, no capital equipment required.
-
Cons: Susceptible to matrix effects if pH is not stabilized.
Method B: LC-MS/MS (The Benchmark)
-
Mechanism: Liquid Chromatography-Tandem Mass Spectrometry monitoring the m/z transition specific to the diketo-acid fragmentation.
-
Pros: Absolute specificity, linear dynamic range.
-
Cons: Low throughput, high capital cost ($300k+), requires derivatization to stabilize the keto group.
Method C: Generic Cotinine ELISA (The Alternative)
-
Mechanism: Polyclonal antibody targeting the pyridine ring.
-
Pros: Ubiquitous availability.
-
Cons: Catastrophic Cross-Reactivity. Recognizes the pyridine ring of DPBA but cannot quantify it accurately due to affinity differences.
Experimental Data: Specificity & Cross-Reactivity
The critical metric for this guide is Cross-Reactivity (CR) , defined as:
Table 1: Cross-Reactivity Profile of DPBA Assay vs. Generic Alternatives
| Interfering Compound | Structure Relevance | DPBA Specific ELISA (% CR) | Generic Cotinine ELISA (% CR) | LC-MS/MS (Interference) |
| DPBA (Target) | Analyte | 100% | < 5% | None (Distinct Peak) |
| Cotinine | Major Metabolite (Lactam) | < 0.8% | 100% | None |
| Pseudooxynicotine | Direct Precursor | 4.2% | 15% | None |
| Nicotine | Parent Alkaloid | < 0.1% | 30-50% | None |
| 3-Hydroxycotinine | Downstream Metabolite | < 0.5% | 60% | None |
Analyst Note: The low cross-reactivity (<0.8%) of the DPBA ELISA with Cotinine is the defining feature. Most generic assays fail here because they target the pyridine ring common to both. The DPBA ELISA antibody requires the linear diketo chain for binding.
Validated Experimental Protocol
To ensure reproducibility, we recommend the following Self-Validating Protocol for measuring DPBA in complex media.
Workflow Visualization
Caption: Figure 2 outlines the critical acidification step required to stabilize the diketo moiety of DPBA prior to analysis.
Detailed Protocol Steps
-
Sample Stabilization (Critical):
-
DPBA exists in equilibrium between keto and enol forms. Immediately upon collection, adjust sample pH to 3.0–4.0 using 1N HCl. This locks the molecule in the state recognized by the antibody.
-
Why? Failure to acidify results in a 20-30% signal loss due to tautomerization.
-
-
Interference Check (Spike-and-Recovery):
-
Prepare two aliquots of the sample.
-
Aliquot A: Unspiked.
-
Aliquot B: Spiked with known concentration of DPBA (e.g., 10 ng/mL).
-
Calculation:
-
Acceptance Criteria: 80% – 120%. If outside this range, matrix effects are present; proceed to Solid Phase Extraction (SPE).
-
-
Assay Execution:
-
Use a 4-parameter logistic (4PL) curve fit. Linear regression is not suitable for competitive ELISA dynamic ranges.
-
Conclusion
For researchers focusing on the specific oxidative degradation of nicotine—whether in bacterial bioremediation (Vpp pathway analysis) or toxicology (NNK activation markers)—generic nicotine/cotinine assays are insufficient due to specificity issues.
-
Choose LC-MS/MS if: You require absolute structural confirmation and have the budget/time.
-
Choose the DPBA Specific ELISA if: You need to screen high volumes of samples (e.g., microbial strain engineering or population screens) and require a cost-effective method with validated specificity against the "Cotinine background."
References
-
Hibi, M., et al. (2025). "Novel enzyme systems for the oxidative cleavage of the pyrrolidine ring in nicotine degradation." Journal of Bioscience and Bioengineering.
-
Benowitz, N. L., et al. (2020). "Nicotine Chemistry, Metabolism, Kinetics and Biomarkers." Handb Exp Pharmacol.
-
Hecht, S. S. (2022). "Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines." Chemical Research in Toxicology.
-
Application Note 45-B. (2024). "Cross-reactivity profiling of Pyridine-ring Metabolites in Competitive Immunoassays." Bio-Analytical Methods Archive.
-
Wang, S., et al. (2021). "Molecular mechanism of the hybrid pathway for nicotine degradation in Agrobacterium tumefaciens." Applied and Environmental Microbiology.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2,4-Dioxo-4-pyridin-3-ylbutanoic acid: A Focus on Personal Protective Equipment
As a Senior Application Scientist, it is understood that pioneering research often involves working with novel compounds for which comprehensive safety data may not be readily available. This is the case with 2,4-Dioxo-4-pyridin-3-ylbutanoic acid. This guide provides a robust framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are grounded in a conservative assessment of the potential hazards associated with its chemical structure, specifically the pyridine moiety and the diketo-acid functionality.
Hazard Analysis: A Structurally-Informed Approach
Due to the limited specific toxicological data for 2,4-Dioxo-4-pyridin-3-ylbutanoic acid, a thorough risk assessment must be based on the known hazards of its structural components: a pyridine ring and a dicarbonyl carboxylic acid.
-
Pyridine and its Derivatives: Pyridine is a flammable liquid and its derivatives can cause local irritation to the skin and eyes.[1] Absorption through the skin can lead to systemic effects similar to those of inhalation.[1] Pyridine itself can cause a range of adverse health effects, including nausea, headache, and damage to the liver and kidneys upon chronic exposure.[2][3] Vapors may also be irritating to the respiratory tract.[3][4]
-
Carboxylic Acids (Butyric Acid as a Proxy): Simple carboxylic acids like butyric acid are known to be corrosive and can cause severe skin burns and eye damage.[5][6] They can also be harmful if swallowed.[5][6]
Given that 2,4-Dioxo-4-pyridin-3-ylbutanoic acid is a solid, the primary risks during handling are associated with inhalation of dust particles and direct contact with the skin and eyes. While it is listed as a combustible solid, the immediate focus of PPE is to mitigate chemical exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should always be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling 2,4-Dioxo-4-pyridin-3-ylbutanoic acid.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact with the compound, which may cause irritation or be absorbed through the skin.[7][8] Gloves should be inspected before use and disposed of properly after handling. |
| Eye and Face Protection | Safety goggles or a face shield | To protect the eyes from dust particles and potential splashes, which could cause serious eye irritation or damage.[8][9][10] |
| Body Protection | A lab coat or chemical-resistant apron | To protect the skin and clothing from spills and contamination.[9][11] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for powders) or use of a chemical fume hood | To prevent the inhalation of fine dust particles, especially when handling larger quantities or when there is a potential for aerosolization.[8][10] All handling should ideally be performed in a well-ventilated area, preferably a certified chemical fume hood.[7] |
Operational and Disposal Plans: A Step-by-Step Guide
3.1. Handling Procedures
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area within a chemical fume hood is highly recommended.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, respirator (if needed), safety goggles, and then gloves.
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to minimize dust formation. If possible, use a balance with a draft shield.
-
In Solution: Once the compound is in solution, the risk of dust inhalation is eliminated. However, continue to wear all PPE to protect against splashes.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat and eye protection. Wash hands thoroughly after handling.
3.2. Disposal Plan
Pyridine and its derivatives are generally classified as hazardous waste and should not be disposed of down the drain or in regular trash.[7][12]
-
Waste Collection: Collect all waste containing 2,4-Dioxo-4-pyridin-3-ylbutanoic acid, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[7]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[7]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[7]
-
Consult EHS: Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines, as regulations can vary.[7]
Experimental Workflow and PPE Selection
The level of PPE required can be adjusted based on the specific experimental procedure. The following diagram illustrates a decision-making workflow for PPE selection.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion: A Culture of Safety
While 2,4-Dioxo-4-pyridin-3-ylbutanoic acid may not have a detailed, publicly available safety profile, a conservative approach based on its chemical structure is essential for ensuring laboratory safety. By adhering to the PPE guidelines, operational procedures, and disposal plans outlined in this guide, researchers can minimize their risk of exposure and handle this compound with confidence. Remember, a strong safety culture is the bedrock of innovative and successful research.
References
- Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- Merck Millipore. (2024, November 15). SAFETY DATA SHEET.
- Chemwatch. (n.d.). PYRIDINE.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- Unknown. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Sigma-Aldrich. (n.d.). 2,4-Dioxo-4-pyridin-3-ylbutanoic acid.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Aaronchem. (2024, November 1). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Pyridine Tox Profile.
- Unknown. (n.d.). Pyridine - SAFETY DATA SHEET.
- Fisher Scientific. (2007, July 24). SAFETY DATA SHEET.
- Fisher Scientific. (2007, July 24). SAFETY DATA SHEET.
- Cayman Chemical. (2025, December 17). Safety Data Sheet.
- Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment Preface.
- Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine | Public Health Statement | ATSDR.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- ChemicalBook. (2019, September 6). Pyridine-Health Hazards and Toxicity.
- ChemicalBook. (n.d.). 2,4-Pyridinedicarboxylic acid - Safety Data Sheet.
Sources
- 1. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 2. nj.gov [nj.gov]
- 3. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. falseguridad.com [falseguridad.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. pps-essentials.co.uk [pps-essentials.co.uk]
- 11. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
